16-Hydroxyroridin L-2
Beschreibung
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Eigenschaften
Molekularformel |
C29H38O10 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
[(1S,2R,7R,9R,11R,12S)-2,5-bis(hydroxymethyl)-1-methylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |
InChI |
InChI=1S/C29H38O10/c1-18(32)21(35-10-8-20-12-26(34)36-15-20)5-3-4-6-25(33)39-22-13-24-29(17-37-29)27(22,2)28(16-31)9-7-19(14-30)11-23(28)38-24/h3-6,11-12,18,21-24,30-32H,7-10,13-17H2,1-2H3/b5-3+,6-4-/t18?,21?,22-,23-,24-,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
CCTSCDKRPDPVEO-XUJRVWKWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Origin of 16-Hydroxyroridin L-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the discovery, origin, and biological context of 16-Hydroxyroridin L-2, a macrocyclic trichothecene (B1219388) mycotoxin. It details the initial isolation from the fungus Myrothecium roridum and presents available quantitative data on its biological activity. This guide also outlines a generalized experimental protocol for its isolation and purification based on established methods for related compounds. Furthermore, it visualizes the biosynthetic pathway of trichothecenes and a representative experimental workflow for its discovery.
Introduction
This compound is a member of the trichothecene family, a large group of sesquiterpenoid mycotoxins produced by various fungi. These compounds are characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) core structure and exhibit a wide range of biological activities, including potent cytotoxicity. The unique structural features of macrocyclic trichothecenes, such as this compound, contribute to their significant biological effects, making them of interest to researchers in natural product chemistry, toxicology, and drug discovery.
Discovery and Origin
The origin of this compound is the fungus Myrothecium roridum[1][2][3][4][5]. This filamentous fungus is a known producer of a diverse array of macrocyclic trichothecenes[1].
Quantitative Data
| Cell Line | IC50 (μM) | Reference |
| Primary soft-tissue sarcoma cells | 3.0 x 10⁻⁸ | [1] |
| High-grade leiomyosarcoma tumor cells | 1.8 x 10⁻⁸ | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the isolation of this compound from Myrothecium roridum, based on methods described for the isolation of other trichothecenes from this fungus.
4.1. Fungal Fermentation
-
A pure culture of Myrothecium roridum is grown in a suitable liquid fermentation medium (e.g., potato dextrose broth) or on a solid substrate like rice.
-
The culture is incubated under appropriate conditions of temperature and aeration to promote fungal growth and secondary metabolite production.
4.2. Extraction
-
The fungal biomass and culture broth are harvested and extracted with an organic solvent, typically ethyl acetate.
-
The organic extract is collected and concentrated under reduced pressure to yield a crude extract.
4.3. Chromatographic Purification
-
The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.
-
Initial Fractionation: Techniques like column chromatography using silica (B1680970) gel or counter-current chromatography can be used for initial separation.
-
Fine Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18), is employed for the final purification of this compound.
4.4. Structure Elucidation
-
The structure of the purified compound is determined using spectroscopic methods, primarily:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Visualizations
5.1. Biosynthetic Pathway
The biosynthesis of trichothecenes in Myrothecium involves a complex series of enzymatic reactions. The following diagram illustrates a simplified, representative pathway leading to the trichothecene core structure.
References
- 1. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dereplication of Macrocyclic Trichothecenes from Extracts of Filamentous Fungi through UV and NMR Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic Trichothecenes from Myrothecium roridum Strain M10 with Motility Inhibitory and Zoosporicidal Activities against Phytophthora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
Myrothecium roridum: A Comprehensive Technical Guide to the Production of 16-Hydroxyroridin L-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Myrothecium roridum as a source of the macrocyclic trichothecene (B1219388), 16-Hydroxyroridin L-2. The document details the fermentation, isolation, and biosynthetic pathways associated with this potent secondary metabolite, alongside relevant quantitative data and experimental protocols.
Introduction
Myrothecium roridum is a filamentous fungus recognized for its prolific production of a diverse array of biologically active secondary metabolites, particularly macrocyclic trichothecenes.[1] This class of compounds, which includes roridins and verrucarins, has garnered significant interest in the scientific community due to their potent cytotoxic, antifungal, and antitumor properties.[1][2] Among these, this compound, a derivative of roridin (B1174069) L-2, represents a compound of interest for further investigation in drug discovery and development. This guide consolidates the current knowledge on the production of roridins from M. roridum, with a specific focus on aspects relevant to the generation of this compound.
Quantitative Data on Roridin Production
The available literature provides limited quantitative data on the specific yield of this compound from Myrothecium roridum. However, data on the isolation of related roridins and the optimization of fungal growth provide valuable insights.
Table 1: Isolated Yield of Roridin L-2 and Related Compounds from Myrothecium roridum
| Compound | Fermentation Volume (L) | Isolated Yield (mg) | Yield (mg/L) | Source |
| Roridin L-2 | 3 | 2 | 0.67 | [3] |
| 16-Hydroxyroridin E | 3 | 1.5 | 0.50 | [3] |
| Roridin E | 3 | 4 | 1.33 | [3] |
| Roridin D | 3 | 2 | 0.67 | [3] |
| Verrucarin A | 3 | 11 | 3.67 | [3] |
| Mytoxin B | 3 | 3 | 1.00 | [3] |
| 14'-Hydroxymytoxin B | 3 | 2 | 0.67 | [3] |
| Trichoverritone | 3 | 1 | 0.33 | [3] |
Table 2: Optimization of Myrothecium roridum Mycelial Growth and Sporulation
| Parameter | Condition | Result | Source |
| Growth Medium | Potato Dextrose Agar (PDA) | Highest radial growth (77 mm) and spore production (239 x 10^6 spores/mL) | [2] |
| Malt Extract Agar (MEA) | High conidial yield | [4] | |
| Temperature | 30 °C | Highest colony growth (87 mm) | [2] |
| 35 °C | Highest spore production (315 x 10^6 spores/mL) | [2] | |
| pH | 5.0 | Highest colony growth (87 mm) and spore production (504 x 10^6 spores/mL) | [2] |
| 5.5 | Optimal for growth | [4] | |
| Photoperiod | 16/8 h (light/dark) | Highest mycelial growth (88 mm) and spore production (524 x 10^6 spores/mL) | [2] |
| Nitrogen Source | Sodium Glutamate | Maximum mycelial growth | [4] |
| Glutamine | Highest spore concentration | [4] |
Note: While these conditions optimize for growth and sporulation, their direct impact on the yield of this compound has not been quantitatively established.
Experimental Protocols
This section provides detailed methodologies for the fermentation of Myrothecium roridum and the subsequent isolation of roridins, based on established protocols.[3]
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of trichothecenes from M. roridum.
3.1.1 Seed Culture Medium and Preparation
-
Medium Composition (per liter):
-
Glucose: 20 g
-
Pharmamedia (Trader's Protein): 15 g
-
Yeast Extract (Difco): 5 g
-
(NH₄)₂SO₄: 3 g
-
ZnSO₄: 0.03 g
-
CaCO₃: 4 g
-
-
Procedure:
-
Prepare the seed medium and dispense 25 mL into 250 mL flasks.
-
Autoclave to sterilize.
-
Inoculate with a suspension of spores and mycelium of M. roridum.
-
Incubate on a rotary shaker.
-
3.1.2 Production Culture Medium and Fermentation
-
Medium Composition (per liter):
-
Glucose: 20 g
-
Sucrose: 50 g
-
Pharmamedia (Trader's Protein): 20 g
-
NaNO₃: 1 g
-
K₂HPO₄: 0.5 g
-
KCl: 0.7 g
-
L-histidine: 1 g
-
MgSO₄: 0.014 g
-
-
Procedure:
-
Prepare the production medium and dispense 30 mL into 250 mL flasks.
-
Inoculate each production flask with 1 mL of the seed culture.
-
Incubate the flasks on a rotary shaker at 250 rpm and 28 °C for 7 days.[3]
-
Isolation and Purification Protocol
The following protocol outlines the extraction and purification of roridins from the fermentation broth.
3.2.1 Extraction
-
Pool the fermentation mixture (broth and mycelium) from all flasks.
-
Homogenize the pooled mixture.
-
Extract the homogenized mixture three times with equal volumes of ethyl acetate (B1210297) (EtOAc).
-
Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield a crude extract.[3]
3.2.2 Purification
-
Countercurrent Partition Chromatography (CPC):
-
Fractionate the crude extract using dual-mode high-speed countercurrent chromatography (HSCCC).
-
The activity is typically concentrated in specific fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further fractionate the active CPC fractions using preparative HPLC.
-
A typical mobile phase is a linear gradient of acetonitrile (B52724) in water.
-
Roridin L-2 has been isolated with a retention time of approximately 6.5 minutes under specific conditions.[3]
-
Biosynthetic Pathway and Visualizations
The biosynthesis of macrocyclic trichothecenes in Myrothecium roridum follows a complex pathway involving several key enzymes encoded by the TRI gene cluster.
Proposed Biosynthetic Pathway of Macrocyclic Trichothecenes
The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichothecene scaffold, which is then modified by a series of oxygenations, esterifications, and cyclizations to form the various roridins.
Caption: Proposed biosynthetic pathway of macrocyclic trichothecenes in M. roridum.
Experimental Workflow for Production and Isolation
The overall process from fungal culture to purified compound involves a series of sequential steps.
Caption: Experimental workflow for this compound production and isolation.
Conclusion and Future Directions
Myrothecium roridum is a proven source of a diverse range of bioactive macrocyclic trichothecenes, including the precursor to this compound. While detailed protocols for fermentation and isolation exist, a significant gap remains in the quantitative understanding of how culture conditions can be optimized to maximize the yield of specific roridins. Future research should focus on systematic studies to correlate media composition, pH, temperature, and other fermentation parameters with the production of this compound. Such studies will be crucial for the development of scalable and efficient production processes, thereby facilitating further preclinical and clinical evaluation of this promising class of natural products.
References
An In-depth Technical Guide to 16-Hydroxyroridin L-2: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxyroridin L-2 is a complex macrocyclic trichothecene (B1219388), a class of mycotoxins produced by various fungi. While research on this specific compound is limited, its structural similarity to other roridins, such as Roridin (B1174069) L-2 and 16-Hydroxyroridin E, suggests potential biological activities, including cytotoxic effects. This guide provides a comprehensive overview of the known chemical structure and properties of this compound, drawing comparisons with its analogs where necessary. It also outlines general experimental protocols relevant to its study and visualizes potential mechanisms of action based on the broader class of trichothecenes.
Chemical Structure and Properties
This compound is a derivative of the roridin family of trichothecenes. Its core structure consists of a tetracyclic sesquiterpenoid scaffold containing a spiro-epoxide group, which is characteristic of this class of compounds and essential for their biological activity.
Chemical Structure
The definitive chemical structure of this compound is registered in public chemical databases.
IUPAC Name: [(1S,2R,7R,9R,11R,12S)-2,5-bis(hydroxymethyl)-1-methylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate[1]
Physicochemical Properties
| Property | This compound | Roridin L-2 | Data Source |
| Molecular Formula | C29H38O10 | C29H38O9 | PubChem[1][2] |
| Molecular Weight | 546.6 g/mol | 530.6 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 546.24649740 Da | 530.25158279 Da | PubChem[1][2] |
| XLogP3 | -0.3 | 0.9 | PubChem (Computed)[1][2] |
| Hydrogen Bond Donor Count | 4 | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 10 | 9 | PubChem (Computed)[1] |
| Rotatable Bond Count | 9 | 9 | PubChem (Computed)[1] |
Biological Activity and Potential Mechanism of Action
Direct studies on the biological activity of this compound are not extensively documented. However, based on the known activities of other trichothecenes, it is predicted to exhibit cytotoxic properties. Trichothecenes are potent inhibitors of protein synthesis in eukaryotic cells.
Cytotoxicity
While specific IC50 values for this compound are not available, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, Roridin L-2 has an IC50 of 1.8 x 10-8 µM against high-grade leiomyosarcoma tumor cells[3]. The cytotoxic effects of trichothecenes are generally attributed to their ability to bind to the ribosomal peptidyl transferase center, thereby inhibiting protein synthesis.
Postulated Signaling Pathway for Trichothecene-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway for apoptosis induced by trichothecenes, which may be relevant for this compound.
Experimental Protocols
Specific experimental protocols for this compound are not detailed in the available literature. However, established methods for the isolation, characterization, and biological evaluation of other trichothecenes can be adapted.
General Isolation and Purification Workflow
The following diagram outlines a typical workflow for the isolation and purification of trichothecenes from fungal cultures.
Cytotoxicity Assay Protocol (General)
This protocol describes a general method for assessing the cytotoxicity of a trichothecene compound using a cell viability assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or resazurin-based)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a structurally interesting trichothecene mycotoxin with potential for biological activity, likely cytotoxicity, based on its chemical class. However, there is a clear need for further research to experimentally determine its physicochemical properties, elucidate its specific biological effects and mechanisms of action, and develop standardized protocols for its study. The information and general protocols provided in this guide serve as a foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this and other related natural products.
References
The Biosynthesis of 16-Hydroxyroridin L-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxyroridin L-2 is a complex macrocyclic trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various fungi, notably Paramyrothecium roridum (formerly Myrothecium roridum). These compounds are of significant interest due to their potent biological activities, including cytotoxic and anti-tumor properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps from the central trichothecene core to the final macrocyclic structure. It includes a summary of the key genes and enzymes involved, proposed reaction mechanisms, and detailed experimental protocols for further research in this field.
Introduction to Trichothecene Biosynthesis
Trichothecenes are a diverse family of sesquiterpenoid mycotoxins characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure.[1] The biosynthesis of all trichothecenes begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP).[2] The genes responsible for trichothecene biosynthesis, designated as Tri genes, are typically organized in a gene cluster.[1][3] While the early steps of the pathway leading to the EPT core are well-conserved among trichothecene-producing fungi, the subsequent modification and tailoring reactions give rise to the vast structural diversity observed in this family of compounds.[4]
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
Formation of the Trichothecene Core (Isotrichodermol)
-
Assembly of the Macrocyclic Roridin (B1174069) Structure
-
Terminal Hydroxylation to Yield this compound
Formation of the Trichothecene Core
The initial steps in the biosynthesis of this compound are shared with other trichothecenes and are well-characterized. The pathway commences with the cyclization of FPP to trichodiene (B1200196), catalyzed by trichodiene synthase, the product of the Tri5 gene.[1][5] Trichodiene then undergoes a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, primarily the product of the Tri4 gene, to form a series of oxygenated intermediates.[1][5] These initial reactions lead to the formation of isotrichodermol, the first intermediate with the characteristic toxic trichothecene skeleton.[6]
Key Enzymes in the Core Pathway:
| Enzyme | Gene | Function |
| Trichodiene Synthase | Tri5 | Cyclization of farnesyl pyrophosphate to trichodiene. |
| Trichodiene Oxygenase | Tri4 | A multifunctional cytochrome P450 monooxygenase that catalyzes several oxygenation steps. |
| Isotrichodermin C-15 Hydroxylase | Tri11 | Hydroxylation at the C-15 position of the trichothecene core. |
| Trichothecene 3-O-acetyltransferase | Tri101 | Acetylation at the C-3 position. |
| Trichothecene 15-O-acetyltransferase | Tri3 | Acetylation at the C-15 position. |
Putative Pathway for Macrocycle Formation
The formation of the macrocyclic ring is a hallmark of roridin-type trichothecenes. While the precise sequence of events is still under investigation, a putative pathway has been proposed based on the identification of intermediates and the functional characterization of genes within the Tri cluster of Paramyrothecium roridum.[7][8] This stage involves the esterification of the C-4 and C-15 hydroxyl groups of the trichothecene core with two different polyketide-derived side chains, followed by an intramolecular cyclization.
A key enzyme in this process is encoded by the TRI24 gene, which has been identified as an acyltransferase essential for the formation of the macrocyclic ring.[8] Deletion of TRI24 in P. roridum results in the accumulation of intermediates lacking the closed macrocycle.[8] Roridin L-2 itself is considered a putative biosynthetic precursor to other macrocyclic trichothecenes like Satratoxin G, suggesting it is an intermediate in which the macrocycle has not yet been fully formed or has been modified.[7]
Terminal Hydroxylation: The Unresolved Step
The final step in the biosynthesis of this compound is the hydroxylation at the C-16 position of the roridin macrocycle. The specific enzyme and the corresponding gene responsible for this reaction have not yet been identified. Fungal genomes, including those of trichothecene producers, contain a large number of cytochrome P450 monooxygenase genes, which are known to be involved in the late-stage modification of secondary metabolites.[9][10][11][12] It is highly probable that a specific cytochrome P450 enzyme is responsible for this terminal hydroxylation. The identification and characterization of this enzyme represent a key knowledge gap in the complete elucidation of the this compound biosynthetic pathway.
Visualization of the Biosynthetic Pathway and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for determining the function of a biosynthetic gene.
Experimental Protocols
Gene Deletion via Homologous Recombination
This protocol outlines a general method for creating a gene deletion mutant in Paramyrothecium roridum to investigate the function of a target Tri gene.
-
Construct Design: A gene replacement cassette is designed to contain flanking regions (typically 1-2 kb) homologous to the regions upstream and downstream of the target gene. These flanking regions are cloned on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).
-
Vector Assembly: The homologous flanks and the selectable marker are assembled into a suitable vector using standard molecular cloning techniques or Gibson assembly.
-
Protoplast Preparation: Protoplasts of P. roridum are generated by enzymatic digestion of the fungal cell wall using a mixture of enzymes such as lysing enzymes from Trichoderma harzianum and driselase (B13393941) in an osmotic stabilizer (e.g., 0.8 M sorbitol).
-
Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are picked and screened by PCR using primers that bind outside the integrated cassette and within the selectable marker to confirm homologous recombination and gene replacement.
-
Southern Blot Analysis: Confirmation of a single integration event and the absence of the wild-type allele is typically performed by Southern blot analysis.
Metabolite Extraction and Analysis
This protocol describes the extraction and analysis of trichothecenes from fungal cultures.
-
Fungal Culture: P. roridum (wild-type and mutant strains) is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice cultures) under conditions known to induce trichothecene production.
-
Extraction: The culture (mycelium and medium) is extracted with an organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water. The organic extract is then dried under reduced pressure.
-
Sample Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before analysis.
-
HPLC/LC-MS Analysis: The extracted metabolites are separated and identified using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS). A C18 reversed-phase column is typically used with a gradient of water and acetonitrile (both often containing a small amount of formic acid) as the mobile phase.
-
Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or by detailed analysis of their fragmentation patterns in MS/MS experiments.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics for the biosynthesis of this compound. The following table represents a template for the type of data that would be valuable for a complete understanding of the pathway.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Tri5 | Farnesyl Pyrophosphate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tri4 | Trichodiene | Data not available | Data not available | Data not available | Data not available | Data not available |
| TRI24 | Acyclic Roridin Precursor | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-16 Hydroxylase | Roridin L-2 | Data not available | Data not available | Data not available | Data not available | Data not available |
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that involves a series of enzymatic reactions, starting from the well-understood formation of the trichothecene core and proceeding through a putative pathway for macrocyclization. While significant progress has been made in identifying key genes and enzymes, particularly those involved in the early stages and the crucial macrocycle formation step, the terminal hydroxylation at C-16 remains an enigmatic step in the pathway.
Future research should focus on the functional characterization of the remaining unassigned genes within the Tri gene cluster of Paramyrothecium roridum, with a particular emphasis on identifying the elusive C-16 hydroxylase. The use of modern techniques such as CRISPR/Cas9 for targeted gene disruption, coupled with advanced metabolomics and proteomics, will be instrumental in completing our understanding of this intricate biosynthetic pathway. A complete elucidation of the biosynthesis of this compound will not only provide fundamental insights into the evolution of secondary metabolism in fungi but also pave the way for the synthetic biology-based production of this and other valuable macrocyclic trichothecenes for potential therapeutic applications.
References
- 1. Characterization of the gene cluster for biosynthesis of macrocyclic trichothecenes in Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. De Novo Transcriptome Analysis of Plant Pathogenic Fungus Myrothecium roridum and Identification of Genes Associated with Trichothecene Mycotoxin Biosynthesis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Cytochrome P450 Monooxygenases in Biotechnology and Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 16-Hydroxyroridin L-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxyroridin L-2 is a complex macrocyclic trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various fungi, including species of Myrothecium. While specific biological activity data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known biological activities of its closest structural analogs, 16-hydroxyroridin E and roridin (B1174069) L-2, and the broader class of macrocyclic trichothecenes. This document provides a comprehensive overview of the cytotoxic and pro-apoptotic properties of these compounds, their mechanism of action through protein synthesis inhibition, and their activation of key cellular stress signaling pathways. Detailed experimental protocols and quantitative data from studies on closely related compounds are presented to inform future research and drug development efforts.
Introduction
Trichothecene mycotoxins are a diverse family of sesquiterpenoid secondary metabolites produced by a variety of fungal genera. Their intricate molecular architecture, characterized by a common tricyclic core and a 12,13-epoxy ring, is responsible for their potent biological activities. The macrocyclic trichothecenes, which include the roridin family, are distinguished by a macrocyclic ester bridge linking C-4 and C-15 of the trichothecene nucleus. These compounds are of significant interest to the scientific community due to their profound cytotoxic effects, which present both a challenge in toxicology and an opportunity for the development of novel anti-cancer therapeutics.
This compound, a derivative of roridin L-2, is produced by the fungus Myrothecium roridum. While the parent compound, roridin L-2, has been studied, specific data on the 16-hydroxy variant is scarce. However, the biological activity of the closely related 16-hydroxyroridin E provides valuable insights into the potential effects of the 16-hydroxy modification on the roridin scaffold. This guide will leverage the available data on these analogs to build a comprehensive profile of the likely biological activity of this compound.
Core Biological Activities
The primary biological activities associated with macrocyclic trichothecenes, and by extension, likely for this compound, are potent cytotoxicity and the induction of apoptosis. These effects stem from their fundamental mechanism of action: the inhibition of protein synthesis.
Cytotoxicity
The cytotoxicity of roridin analogs has been evaluated against various cancer cell lines. The addition of a hydroxyl group at the 16th position appears to influence the cytotoxic potential. The available data for 16-hydroxyroridin E and roridin L-2 against sarcoma cells are presented below.
Table 1: Cytotoxicity of Roridin Analogs Against Sarcoma Cell Lines [1]
| Compound | Cell Line | IC50 (µM) |
| 16-Hydroxyroridin E | Primary soft-tissue sarcoma | 4.6 x 10⁻² |
| High-grade leiomyosarcoma | 8.5 x 10⁻² | |
| Roridin L-2 | Primary soft-tissue sarcoma | 3.0 x 10⁻² |
| High-grade leiomyosarcoma | 1.8 x 10⁻² |
Note: The original data was presented in molar concentrations.
Interestingly, a study on the neurotoxicity of roridin L-2 found it to be non-toxic to PC-12 neuronal cells at concentrations up to 1000 ng/ml. This suggests a degree of cell-type specificity in its cytotoxic effects. The impact of the 16-hydroxy modification on neurotoxicity is currently unknown.
Inhibition of Protein Synthesis
The central mechanism by which trichothecenes exert their cytotoxic effects is through the potent inhibition of protein synthesis in eukaryotic cells. They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby disrupting the elongation step of translation. This leads to a rapid cessation of protein production, triggering a cascade of cellular stress responses.
Induction of Apoptosis
The inhibition of protein synthesis and the resulting cellular stress culminate in the induction of apoptosis, or programmed cell death. This is a key mechanism by which trichothecenes eliminate rapidly dividing cells, such as cancer cells. The apoptotic process is typically mediated by the activation of caspase cascades.
Signaling Pathways
Trichothecenes are known to activate several key signaling pathways involved in cellular stress, inflammation, and apoptosis. The primary pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Ribotoxic Stress Response and MAPK Activation
The binding of trichothecenes to the ribosome triggers a "ribotoxic stress response," which leads to the activation of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.
Apoptosis Induction Pathway
The activation of JNK and p38 MAPK pathways, coupled with the general cellular stress from protein synthesis inhibition, leads to the activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activity of trichothecene mycotoxins. These can be adapted for the specific study of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protein Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.
-
Cell Culture: Culture cells to mid-log phase.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Radiolabeling: Add a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) to the culture medium and incubate for 1-2 hours.
-
Cell Lysis and Precipitation: Harvest the cells, lyse them, and precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein precipitate, dissolve it, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of protein synthesis inhibition relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is limited, the available information on its close analogs, 16-hydroxyroridin E and roridin L-2, along with the well-established mechanisms of macrocyclic trichothecenes, provides a strong foundation for predicting its properties. This compound is likely a potent cytotoxic agent that inhibits protein synthesis and induces apoptosis through the activation of the ribotoxic stress response and MAPK signaling pathways.
Future research should focus on the isolation and comprehensive biological evaluation of this compound to determine its specific cytotoxic profile, including IC50 values against a broad panel of cancer cell lines. Further investigation into its effects on specific signaling pathways and its potential for differential activity compared to its non-hydroxylated counterpart, roridin L-2, is warranted. Such studies will be crucial in assessing its potential as a lead compound for the development of novel anticancer therapies.
References
Unveiling the Cytotoxic Potential of 16-Hydroxyroridin L-2 in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyroridin L-2, a member of the trichothecene (B1219388) mycotoxin family, has emerged as a compound of significant interest in the field of oncology. Trichothecenes are known for their potent biological activities, including protein synthesis inhibition and induction of apoptosis. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound and its closely related analogue, 16-Hydroxyroridin E, on cancer cells. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of Roridin L-2 and 16-Hydroxyroridin E has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, are summarized in the table below. The data indicates that these compounds exhibit significant cytotoxic effects at nanomolar to micromolar concentrations.
| Compound | Cancer Cell Line | IC50 (µM) |
| Roridin L-2 | Primary soft-tissue sarcoma | 3.0 x 10⁻² |
| Roridin L-2 | High-grade leiomyosarcoma | 1.8 x 10⁻² |
| 16-Hydroxyroridin E | Primary soft-tissue sarcoma | 4.6 x 10⁻² |
| 16-Hydroxyroridin E | High-grade leiomyosarcoma | 8.5 x 10⁻² |
Experimental Protocols
The following section details a representative experimental protocol for assessing the cytotoxic effects of this compound on cancer cells. This protocol is based on standard cell viability assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
This compound (or other test compounds)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Molecular Mechanisms of Action and Signaling Pathways
The cytotoxic effects of trichothecenes like this compound are attributed to their ability to induce programmed cell death, or apoptosis. The underlying mechanism is complex and involves multiple signaling pathways.
Proposed Signaling Pathway for Trichothecene-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by trichothecenes, leading to apoptosis in cancer cells. This pathway is based on the known mechanisms of this class of compounds, which include the induction of ribotoxic stress, oxidative stress, and endoplasmic reticulum stress.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow Visualization
To provide a clear overview of the research process for evaluating the cytotoxic effects of a novel compound, the following workflow diagram is presented.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
This compound and related trichothecenes demonstrate potent cytotoxic effects against cancer cells. The primary mechanism of action appears to be the induction of apoptosis through a multi-faceted signaling cascade involving ribotoxic stress, oxidative stress, and the activation of key apoptotic pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular targets and the in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in cancer treatment.
Unveiling the Antineoplastic Potential of 16-Hydroxyroridin L-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxyroridin L-2, a macrocyclic trichothecene (B1219388) mycotoxin, has emerged as a compound of interest in the field of oncology due to its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antineoplastic properties of this compound and its close structural analogs. By summarizing the available quantitative data, outlining plausible experimental protocols, and visualizing inferred signaling pathways, this document aims to equip researchers and drug development professionals with a foundational resource to explore the therapeutic promise of this compound. While direct research on this compound is sparse, this guide extrapolates from closely related trichothecenes to present a cohesive picture of its potential mechanism of action and avenues for future investigation.
Introduction to this compound and the Trichothecene Family
This compound belongs to the roridin (B1174069) group of macrocyclic trichothecenes, a class of sesquiterpenoid mycotoxins produced by various fungi.[1] Trichothecenes are known for their wide range of biological activities, including potent cytotoxicity, which has led to investigations into their potential as anticancer agents.[1][2] The core structure of trichothecenes features a 12,13-epoxytrichothec-9-ene (B1214510) ring system, which is crucial for their biological activity.[3] Members of this family are known to inhibit protein, DNA, and RNA synthesis, disrupt mitochondrial function, and induce apoptosis.[1][4] The specific antineoplastic activities of many trichothecenes, however, remain an active area of research.
Quantitative Data on Cytotoxic Activity
The primary quantitative data available for the cytotoxic potential of Roridin L-2 and its analogs come from a study by Alvi et al. (2002), which evaluated their activity against primary human soft-tissue sarcoma and high-grade leiomyosarcoma cells. The 50% inhibitory concentration (IC50) values from this study are summarized below.
| Compound | Cell Line | IC50 (µM) |
| Roridin L-2 | Primary Soft-Tissue Sarcoma | 3.0 x 10⁻² |
| High-Grade Leiomyosarcoma | 1.8 x 10⁻² | |
| 16-Hydroxyroridin E | Primary Soft-Tissue Sarcoma | 4.6 x 10⁻² |
| High-Grade Leiomyosarcoma | 8.5 x 10⁻² | |
| Mytoxin B | Primary Soft-Tissue Sarcoma | 8.4 x 10⁻⁴ |
| Roridin E | Primary Soft-Tissue Sarcoma | 7.6 x 10⁻⁴ |
| Verrucarin A | Primary Soft-Tissue Sarcoma | 2.9 x 10⁻⁴ |
| Roridin D | Primary Soft-Tissue Sarcoma | 9.5 x 10⁻⁴ |
| Trichoverritone | Primary Soft-Tissue Sarcoma | 1.3 x 10⁻¹ |
| High-Grade Leiomyosarcoma | 2.6 x 10⁻² |
Data sourced from Alvi et al., Journal of Natural Products, 2002.[3]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, this section outlines a standard methodology for assessing its cytotoxic activity and elucidating its mechanism of action, based on established protocols for other trichothecenes.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure the reduction of cell viability.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic signaling pathway.
-
Cell Lysis: Treat cancer cells with this compound for specified times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., GRP78, CHOP, Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Inferred Signaling Pathways of Antineoplastic Action
Direct studies on the signaling pathways modulated by this compound are currently unavailable. However, research on structurally similar macrocyclic trichothecenes, such as Roridin E, strongly suggests that the antineoplastic effects are mediated through the induction of endoplasmic reticulum (ER) stress-dependent apoptosis.[5]
The proposed mechanism involves the following key steps:
-
Ribosome Interaction and Protein Synthesis Inhibition: Trichothecenes are known to bind to the 60S subunit of eukaryotic ribosomes, inhibiting protein synthesis.[4] This disruption of protein homeostasis is a primary trigger for cellular stress.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER lumen activates the Unfolded Protein Response (UPR).[6]
-
Activation of UPR Signaling Pathways: The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[6]
-
PERK Pathway: Activated PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of ATF4, which upregulates pro-apoptotic genes like CHOP.
-
IRE1 Pathway: Activated IRE1 splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Prolonged activation can lead to apoptosis through the activation of JNK.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to its active form, which then moves to the nucleus to activate genes involved in ERAD and chaperones.
-
-
Induction of Apoptosis: If the ER stress is prolonged and severe, the UPR shifts from a pro-survival to a pro-apoptotic response. This is primarily mediated by the transcription factor CHOP, which downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, caspase activation (Caspase-9 and the executioner Caspase-3), and ultimately, programmed cell death.[5]
Conclusion and Future Directions
The available data, though limited, suggest that this compound and its analogs possess notable cytotoxic activity against cancer cells. The likely mechanism of action, extrapolated from related trichothecenes, involves the induction of ER stress-dependent apoptosis. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future investigations should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines.
-
Detailed mechanistic studies: Confirming the role of ER stress and apoptosis, and exploring other potential signaling pathways through transcriptomic and proteomic analyses.
-
In vivo efficacy studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and reduced toxicity.
This technical guide serves as a starting point for the scientific community to build upon, with the ultimate goal of determining whether this compound can be developed into a novel and effective antineoplastic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Hydroxyroridin L-2: A Technical Guide for Researchers
An In-depth Examination of a Macrocyclic Trichothecene (B1219388) Mycotoxin
Abstract
16-Hydroxyroridin L-2 is a macrocyclic trichothecene, a class of sesquiterpenoid mycotoxins produced by various fungi.[1][2] This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The document details its chemical properties, biological activity, and mechanism of action, with a focus on its cytotoxic and potential therapeutic applications. Experimental protocols for its isolation and biological evaluation are outlined, and key data are presented in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this complex molecule.
Introduction
Trichothecenes are a large family of mycotoxins characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) core structure.[1][2] They are broadly classified into simple and macrocyclic trichothecenes, with the latter featuring a macrocyclic ester or lactone ring. This compound falls into the macrocyclic category and is a metabolite of the fungus Myrothecium roridum.[3][4] Like other macrocyclic trichothecenes, it exhibits potent biological activities, including cytotoxicity, which has garnered interest in its potential as an anticancer agent.[5][6] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.
Chemical and Physical Properties
| Property | Data | Reference |
| Chemical Formula | C29H38O9 | N/A |
| Molar Mass | 530.6 g/mol | N/A |
| Class | Macrocyclic Trichothecene | [1][2] |
| Producing Organism | Myrothecium roridum | [3][4] |
| General Structure | Trichothecene core with a macrocyclic side chain. | [1][2] |
Biological Activity and Mechanism of Action
The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[2] They achieve this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and disrupting the initiation, elongation, or termination steps of translation. The specific effect can depend on the substitution pattern of the trichothecene core.
Recent studies on related macrocyclic trichothecenes, such as roridin (B1174069) E, suggest a more complex mechanism involving the induction of apoptosis through endoplasmic reticulum (ER) stress-dependent pathways.[7] This process is often mediated by the generation of reactive oxygen species (ROS), leading to downstream activation of signaling cascades like the c-Jun N-terminal kinase (JNK) pathway.
Signaling Pathway of Trichothecene-Induced Apoptosis
Caption: Proposed signaling pathway for trichothecene-induced apoptosis.
Quantitative Data
Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | IC50 (µM) | Reference |
| High-Grade Leiomyosarcoma | 0.085 | [6] |
| Primary Soft-Tissue Sarcoma | Not explicitly stated for this compound, but a range of 10^-7 to 10^-9 µM was observed for related compounds. | [6] |
| 4T1 Breast Cancer | Not available | |
| Fibroblast (L929) | Not available |
Antimicrobial Activity
Experimental Protocols
Isolation and Purification of this compound from Myrothecium roridum
The following is a generalized protocol based on the isolation of related trichothecenes from Myrothecium roridum.
References
- 1. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichothecene - Wikipedia [en.wikipedia.org]
- 3. restservice.epri.com [restservice.epri.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 16-Hydroxyroridin L-2 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxyroridin L-2 is a trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various fungi, including species of Myrothecium. While research on this specific compound is nascent, the broader family of trichothecenes is known for a range of potent biological activities. This technical guide provides a preliminary overview of the known bioactivity of this compound, placed within the context of the well-documented mechanisms of trichothecenes. It includes available quantitative data, detailed experimental protocols for assessing its bioactivity, and visual representations of the key signaling pathways implicated in the biological response to this class of compounds.
Introduction to this compound
This compound is a sesquiterpenoid mycotoxin belonging to the trichothecene family. These compounds are characterized by a common tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) core structure, which is fundamental to their biological activity. Unlike many other potent trichothecenes, such as satratoxins, roridin (B1174069) L-2 and its hydroxylated form lack a macrocyclic ring, a structural feature that appears to significantly influence their toxicity. Roridin L-2 is considered a biosynthetic precursor to the more complex and highly toxic satratoxin G. The bioactivity of this compound is an emerging area of research, with initial studies focusing on its cytotoxic properties.
Known Bioactivity and Quantitative Data
The primary reported bioactivity of this compound is cytotoxicity against cancer cell lines. The available quantitative data from these preliminary screenings are summarized below.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) |
| This compound | Human Leiomyosarcoma | Cytotoxicity | Cell Viability | 8.5 x 10⁻⁸ µM |
| Roridin L-2 | Human Leiomyosarcoma | Cytotoxicity | Cell Viability | 1.8 x 10⁻⁸ µM |
| Roridin L-2 | Primary Soft-Tissue Sarcoma | Cytotoxicity | Growth Inhibition & Viability | 3.0 x 10⁻⁸ µM |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that reduces a specific biological or biochemical function by 50%.
Mechanistic Insights from the Trichothecene Family
While specific mechanistic studies on this compound are limited, the broader class of trichothecenes has been extensively studied. The primary mechanism of action is the inhibition of protein synthesis, which triggers a cascade of downstream cellular events known as the ribotoxic stress response.[1]
Inhibition of Protein Synthesis
Trichothecenes bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center. This interaction interferes with multiple stages of protein synthesis, including initiation, elongation, and termination.[1] The inhibition of this fundamental cellular process is a key contributor to their cytotoxicity.
Ribotoxic Stress Response and MAPK Activation
The binding of trichothecenes to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This response is characterized by the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and to a lesser extent, extracellular signal-regulated kinase (ERK).[2][3][4] Activation of these kinases can lead to downstream events such as apoptosis and inflammatory gene expression.[2][3]
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 16-Hydroxyroridin L-2 from Myrothecium roridum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 16-Hydroxyroridin L-2, a macrocyclic trichothecene (B1219388) mycotoxin, from the fungus Myrothecium roridum. This document is intended to guide researchers through the complex process of obtaining this potentially valuable compound for further study and development.
Introduction
Myrothecium roridum, a ubiquitous fungus found in soil and on decaying plant matter, is a known producer of a diverse array of bioactive secondary metabolites. Among these are the roridins, a class of macrocyclic trichothecenes that have garnered significant interest due to their potent cytotoxic activities. This compound is a hydroxylated derivative of Roridin L-2 and, like its congeners, is expected to exhibit significant biological activity, making it a candidate for drug discovery and development, particularly in the field of oncology. The protocols outlined below are based on established methods for the isolation of similar trichothecenes from fungal cultures.
Experimental Protocols
Fungal Culture and Fermentation
The production of this compound is initiated by the cultivation of Myrothecium roridum under specific fermentation conditions to promote the biosynthesis of secondary metabolites.
Materials:
-
Pure culture of Myrothecium roridum
-
Potato Dextrose Agar (PDA) plates
-
Seed medium (per liter): 20 g glucose, 15 g Pharmamedia, 5 g yeast extract, 3 g (NH₄)₂SO₄, 0.03 g ZnSO₄, 4 g CaCO₃
-
Production medium (per liter): 20 g glucose, 50 g sucrose, 20 g Pharmamedia, 1 g NaNO₃, 0.5 g K₂HPO₄, 0.7 g KCl, 1 g L-histidine, 0.014 g MgSO₄[1]
-
Erlenmeyer flasks (250 mL and 2.8 L)
-
Rotary shaker
-
Autoclave
Protocol:
-
Strain Maintenance: Maintain the Myrothecium roridum strain on PDA plates at 25°C in the dark.
-
Seed Culture: Inoculate 250 mL flasks containing 25 mL of seed medium with a suspension of spores and mycelium from the PDA plates. Incubate the flasks on a rotary shaker at 250 rpm and 28°C for 2 days.[1]
-
Production Culture: Use 1 mL aliquots of the seed culture to inoculate 2.8 L Fernbach flasks each containing 1 L of production medium.
-
Fermentation: Incubate the production flasks on a rotary shaker at 250 rpm and 28°C for 7 days.[1] Monitor the culture for growth and secondary metabolite production.
Extraction of Crude Metabolites
Following fermentation, the fungal biomass and culture broth are extracted to isolate the crude secondary metabolites.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Homogenizer
-
Large separatory funnels
-
Rotary evaporator
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Protocol:
-
Harvesting: Pool the entire fermentation mixture (broth and mycelium) from the production flasks.
-
Homogenization: Homogenize the pooled fermentation mixture to disrupt the fungal cells and facilitate extraction.
-
Solvent Extraction: Extract the homogenized mixture three times with equal volumes of ethyl acetate.[1]
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oily residue.[1]
Purification of this compound
The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound. The following protocol is adapted from methods used for the purification of Roridin L-2 and other hydroxylated roridins.
Materials:
-
Silica (B1680970) gel (200-300 Mesh)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (B52724) (ACN)
-
C18 semi-preparative reverse-phase HPLC column
-
Methanol (MeOH)
-
Water (H₂O)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Silica Gel Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with dichloromethane.
-
Elute the column with a stepwise gradient of increasing acetonitrile in dichloromethane. For Roridin L-2, it typically elutes in the 40% acetonitrile fraction.[2] this compound, being more polar, may elute at a slightly higher acetonitrile concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.
-
-
C18 Semi-Preparative HPLC (Final Purification):
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Inject the dissolved sample onto a C18 semi-preparative HPLC column.
-
Elute with a gradient of acetonitrile in water. A typical gradient might start at 30% acetonitrile and increase to 100% over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 260 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
-
Data Presentation
The following table summarizes representative quantitative data for the isolation of Roridin L-2 from a 250 g rice culture of Stachybotrys chartarum, which can serve as an expected benchmark for the isolation of this compound from Myrothecium roridum, although yields may vary.
| Purification Step | Starting Material | Product | Yield (mg) | Purity |
| Extraction | 250 g Rice Culture | Crude Extract | 5,000 - 8,000 | - |
| Silica Gel Chromatography | Crude Extract | Semi-purified Roridin L-2 fraction | 21 (combined with Satratoxin G) | - |
| C18 Semi-preparative HPLC | Semi-purified Roridin L-2 fraction | Highly Purified Roridin L-2 | 4 | >95%[2] |
Visualizations
Experimental Workflow
Caption: Overview of the isolation and purification workflow for this compound.
Proposed Cytotoxic Signaling Pathway
Roridins and other trichothecenes are known to induce apoptosis through the activation of stress-related signaling pathways.
Caption: Proposed signaling pathway for this compound induced apoptosis.
References
Application Note: A Starting HPLC Method for the Separation of 16-Hydroxyroridin L-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a foundational High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 16-Hydroxyroridin L-2. As a member of the macrocyclic trichothecene (B1219388) family, the analytical methodologies for related compounds, such as Roridin L-2 and other trichothecenes, provide a strong basis for the development of a specific method for this analyte. The following protocol and data are intended as a starting point for method development and will require optimization and validation for specific applications.
Introduction
This compound is a macrocyclic trichothecene mycotoxin. These compounds are of significant interest due to their biological activities. Accurate and reliable analytical methods are crucial for research, quality control, and safety assessment. This application note outlines a reversed-phase HPLC method, leveraging established conditions for structurally similar trichothecenes to provide a robust starting point for the separation of this compound.
Data Presentation: HPLC Conditions for Related Macrocyclic Trichothecenes
The following table summarizes HPLC conditions used for the analysis of trichothecenes structurally related to this compound. This data provides a comparative basis for the selection of starting parameters.
| Compound(s) | Column | Mobile Phase | Gradient/Isocratic | Flow Rate (mL/min) | Detection | Reference |
| Roridin L-2 & Satratoxin G | Econosil C18 (5 µm, 250 x 4.6 mm) | A: Water with 0.1% Formic AcidB: Acetonitrile | Gradient: 25% B to 80% B over 35 min | 1.25 | Diode Array Detector (DAD) | [1] |
| B-Trichothecenes | Ascentis® Express C18 (2.7 µm, 10 cm x 3 mm) | A: Water:Acetonitrile:Methanol (B129727) (92:4:4)B: Acetonitrile | Gradient: 0% B (5 min), to 8% B (3 min), 8% B (2 min) | 0.8 | UV, 220 nm | [2] |
| Roridin E, Roridin E acetate, Verrucarin L acetate, Verrucarin J | Not Specified | A: WaterB: Acetonitrile | Gradient: 25-75% B over 60 min | 0.8 | UV, 220 nm and 254 nm | [3] |
| Satratoxin H, Roridin E, Miophytocen D, Roridin L-2, etc. | Phenomenex Luna C18 (5 µm, 250 x 21.2 mm) | 60% Methanol in Water | Isocratic | 2.0 | Not Specified | [4] |
| Roridin A | Agilent RRHD Eclipse C18 (1.8 µm, 50 x 2 mm) | Not Specified | Not Specified | Not Specified | LC-ESI-ITFT-MS | [5] |
Experimental Protocol: Proposed HPLC Method for this compound
This protocol describes a starting point for the analytical separation of this compound.
Materials and Reagents
-
This compound standard (if available) or sample extract
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
0.2 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high efficiency for complex mixtures is recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm (or scan for optimal wavelength if using a DAD)
-
Injection Volume: 10 µL
Sample Preparation
-
Dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.2 µm syringe filter prior to injection to remove any particulate matter.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire data for the duration of the chromatographic run.
-
Process the data to determine the retention time and peak area of this compound.
Method Optimization
This is a starting method and may require optimization for your specific sample matrix and analytical goals. Consider the following adjustments:
-
Gradient Slope: Adjust the gradient steepness to improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Evaluate different organic modifiers (e.g., methanol) or additives to improve peak shape and resolution.
-
Flow Rate: Modify the flow rate to balance analysis time and separation efficiency.
-
Column Chemistry: Test different C18 column selectivities or other stationary phases (e.g., Phenyl-Hexyl) for optimal separation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
Logical Relationship of Method Development
This diagram shows the logical steps involved in developing a robust HPLC method for this compound.
Caption: Logical flow of HPLC method development.
References
- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatogram Detail [sigmaaldrich.com]
- 3. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Structure of 16-Hydroxyroridin L-2: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridins belong to the trichothecene (B1219388) class of mycotoxins, produced by various fungi, and are known for their potent biological activities. The detailed structural characterization of these complex natural products is a prerequisite for understanding their mechanism of action and for potential derivatization in drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such intricate molecules. This application note provides a detailed protocol and data interpretation guide for the structural analysis of 16-Hydroxyroridin L-2, a macrocyclic trichothecene.
Due to the limited availability of specific NMR data for this compound in the public domain, this document will utilize published data for the closely related analogue, 16-Hydroxyroridin E , as a representative example to illustrate the structure elucidation workflow. The methodologies and principles described herein are directly applicable to the structural determination of this compound.
Data Presentation: NMR Spectroscopic Data for 16-Hydroxyroridin E
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 16-Hydroxyroridin E, recorded in CDCl₃. This data is crucial for the initial assessment of the molecular structure and for guiding the interpretation of 2D NMR correlations.
Table 1: ¹H NMR Data of 16-Hydroxyroridin E (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 5.68 | d | 5.5 |
| 3 | 3.85 | d | 5.5 |
| 4 | 4.20 | br s | |
| 10 | 6.65 | d | 11.5 |
| 11 | 5.85 | m | |
| 13 | 3.55 | d | 4.0 |
| 13a | 3.05 | d | 4.0 |
| 15 | 4.60 | s | |
| 16 | 4.07 | s | |
| 2' | 7.54 | dd | 15.6, 11.4 |
| 3' | 6.61 | t | 11.4 |
| 4' | 5.92 | dd | 15.9, 3.1 |
| 5' | 5.78 | d | 11.4 |
| 6' | 5.14 | m | |
| 7' | 2.50 | m | |
| 8' | 1.80 | m | |
| 9' | 1.60 | m | |
| 10' | 0.85 | d | 6.5 |
| 11' | 0.95 | d | 6.5 |
| 13' | 1.25 | d | 6.5 |
| 14' | 0.90 | s |
Table 2: ¹³C NMR Data of 16-Hydroxyroridin E (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 2 | 78.8 |
| 3 | 74.5 |
| 4 | 78.0 |
| 5 | 42.5 |
| 6 | 47.5 |
| 7 | 139.5 |
| 8 | 125.5 |
| 9 | 65.0 |
| 10 | 117.5 |
| 11 | 68.0 |
| 12 | 62.5 |
| 13 | 47.0 |
| 14 | 20.8 |
| 15 | 66.4 |
| 16 | 66.4 |
| 1' | 165.5 |
| 2' | 145.0 |
| 3' | 128.0 |
| 4' | 130.0 |
| 5' | 122.0 |
| 6' | 70.0 |
| 7' | 40.0 |
| 8' | 25.0 |
| 9' | 30.0 |
| 10' | 22.5 |
| 11' | 22.0 |
| 13' | 18.7 |
| 14' | 7.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is a minimum of 4 cm.
1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 500 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.
-
-
¹³C NMR:
-
Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the CDCl₃ signal at δ 77.16 ppm.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use standard parameters provided by the spectrometer software. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
¹J(C,H) Coupling Constant: Set to an average of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, providing information about the stereochemistry and 3D conformation of the molecule.
-
Pulse Program: Standard NOESY or ROESY experiment (e.g., 'noesygpph' or 'roesygpph').
-
Mixing Time: 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY. This parameter may require optimization.
-
Visualization of Structure Elucidation Workflow and Key Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for structure elucidation and the key 2D NMR correlations used to assemble the molecular fragments of this compound.
Application Notes and Protocols for 16-Hydroxyroridin L-2 Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Hydroxyroridin L-2 is a member of the trichothecene (B1219388) mycotoxin family, a group of sesquiterpenoids produced by various fungi, including Myrothecium roridum.[1][2] Trichothecenes are known for their potent cytotoxic effects, which are primarily attributed to their ability to inhibit protein synthesis by targeting ribosomes.[1][3][4] The core structure of these compounds, particularly the 12,13-epoxy ring, is crucial for their toxic activity.[1][5] Due to their potent growth-inhibitory properties against tumor cells, compounds like this compound and its analogs are of interest in cancer research.[2][6]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell viability.
Mechanism of Action Overview
Trichothecenes exert their toxicity by inhibiting protein synthesis at the ribosomal level, interfering with the initiation, elongation, and termination stages.[1][4] This disruption of essential cellular processes can trigger a ribotoxic stress response, activate mitogen-activated protein kinases (MAPKs), and ultimately lead to programmed cell death, or apoptosis.[4] Studies on related trichothecenes have shown that they can induce apoptosis through the activation of caspases (like caspase-3 and -9), modulation of the Bax/Bcl-2 protein ratio, and disruption of the mitochondrial membrane potential.[7]
Signaling Pathway of Trichothecene-Induced Apoptosis
Caption: Proposed mechanism of this compound induced apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
1. Materials and Reagents
-
Cell Lines: Human soft-tissue sarcoma cells, high-grade leiomyosarcoma cells, or HepG-2 (human liver cancer) cells.[2][7]
-
Compound: this compound (prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C).
-
Positive Control: Doxorubicin or another known cytotoxic agent (e.g., Adriamycin).[7]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assay:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
0.25% Trypsin-EDTA.
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Class II Biosafety Cabinet.
-
Inverted microscope.
-
96-well flat-bottom sterile cell culture plates.
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at 570 nm).
-
2. Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter. Adjust the cell suspension to a final density of 3 x 10⁴ cells/mL.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM stock solution. Dilute in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 1 pM to 10 µM). Note that related roridins show IC₅₀ values in the nanomolar to picomolar range.[2]
-
Also prepare wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used for dilutions (typically <0.1%).
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin at its IC₅₀ concentration).
-
Untreated Control: Cells with fresh medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Carefully aspirate the medium from the wells of the cell plate.
-
Add 100 µL of the prepared compound dilutions and controls to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for 24 to 48 hours. The incubation time should be optimized based on the cell line's doubling time.[7][8]
Day 3 or 4: MTT Assay and Data Collection
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[9]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
-
Determine IC₅₀:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
Quantitative data should be summarized in a table for clear comparison.
| This compound Conc. | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 1.254 | 0.088 | 100.0% |
| Vehicle Control (0.1% DMSO) | 1.249 | 0.091 | 99.6% |
| 10 pM | 1.103 | 0.075 | 88.0% |
| 100 pM | 0.951 | 0.066 | 75.8% |
| 1 nM | 0.689 | 0.051 | 54.9% |
| 10 nM | 0.312 | 0.034 | 24.9% |
| 100 nM | 0.115 | 0.019 | 9.2% |
| 1 µM | 0.063 | 0.011 | 5.0% |
| Calculated IC₅₀ | ~1.2 nM |
Note: The data above is hypothetical and for illustrative purposes only. Actual IC₅₀ values for Roridin L-2 and 16-hydroxyroridin E have been reported in the range of 1.8 x 10⁻⁸ to 8.5 x 10⁻⁸ µM against leiomyosarcoma cells.[2]
Alternative Assays
-
AlamarBlue (Resazurin) Assay: A non-toxic, fluorescence-based assay that can be used for real-time monitoring of cell viability.[8][9]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[10]
-
Apoptosis Assays: To confirm the mechanism of cell death, assays such as Annexin V/PI staining followed by flow cytometry can be employed to distinguish between apoptotic and necrotic cells.[7][8]
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youarethehealer.org [youarethehealer.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Trichothecene Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 16-Hydroxyroridin L-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyroridin L-2 belongs to the trichothecene (B1219388) class of mycotoxins, which are known for their potent biological activities.[1][2] These small, amphipathic molecules can readily cross cell membranes to exert their effects.[3] The core mechanism of trichothecenes involves the inhibition of protein, DNA, and RNA synthesis, which can trigger a cellular stress response known as the ribotoxic stress response.[3][4] This response, along with other cellular interactions, leads to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, modulation of the NF-κB pathway, induction of oxidative stress, and ultimately, apoptosis.[2][3][4]
These application notes provide a comprehensive overview of cell-based assays to characterize the cytotoxic, apoptotic, and anti-inflammatory activities of this compound. Detailed protocols are provided to enable researchers to effectively evaluate the compound's mechanism of action.
Key Biological Activities and Corresponding Assays
The primary activities of trichothecenes like this compound that can be quantified using cell-based assays include:
-
Cytotoxicity: The ability of the compound to cause cell death.
-
Apoptosis: The process of programmed cell death.
-
Inflammation: The modulation of inflammatory signaling pathways.
-
Oxidative Stress: The induction of reactive oxygen species.
A summary of relevant assays is presented below:
| Biological Activity | Assay Type | Key Parameters Measured |
| Cytotoxicity | MTT Assay | Cell viability via mitochondrial dehydrogenase activity |
| LDH Release Assay | Cell membrane integrity | |
| Apoptosis | Annexin V/PI Staining | Phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis) |
| Caspase-Glo 3/7 Assay | Activity of executioner caspases 3 and 7 | |
| Inflammation | NF-κB Reporter Assay | Transcriptional activity of NF-κB |
| Cytokine Quantification (ELISA) | Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | |
| Oxidative Stress | ROS-Glo H₂O₂ Assay | Levels of reactive oxygen species |
Experimental Protocols
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow the protocol for the MTT assay in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate).
Anti-Inflammatory Activity Assays
This assay measures the activation of the NF-κB signaling pathway. It requires cells that have been stably transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit.
-
Data Analysis: Determine the percentage of inhibition of NF-κB activity by this compound.
This assay measures the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by cells in response to an inflammatory stimulus.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., TNF-α) on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Quantify the concentration of the cytokine in each sample based on a standard curve.
Diagrams
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Postulated signaling pathway for this compound activity.
References
- 1. Trichothecene Mycotoxins Inhibit Mitochondrial Translation—Implication for the Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichothecene - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vitro Studies of 16-Hydroxyroridin L-2: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Hydroxyroridin L-2 is a trichothecene (B1219388) mycotoxin recognized for its anti-tumor properties. As a member of the macrocyclic trichothecene family, it is part of a class of compounds known for their potent cytotoxicity against cancer cells. However, detailed in vitro studies, including specific methodologies, quantitative data on various cell lines, and elucidated signaling pathways for this compound, are not extensively available in current scientific literature.
To provide researchers with practical and detailed application notes and protocols, this document will leverage the wealth of information available for a closely related and well-studied macrocyclic trichothecene, Verrucarin A , as a representative model. The experimental designs and observed mechanisms for Verrucarin A are highly illustrative of the approaches likely to be effective in characterizing the bioactivity of this compound and other rare trichothecenes.
Note: The following protocols and data are based on published studies of Verrucarin A and should be adapted and optimized for this compound as it becomes more widely available for research.
Application Notes: Anti-Cancer Potential of Macrocyclic Trichothecenes
Macrocyclic trichothecenes, including Verrucarin A, exhibit potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.[1][2][3] These compounds are known to be powerful inhibitors of protein synthesis, which contributes to their cytotoxicity.[1][4] The primary mechanism of action involves the induction of apoptosis through various signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[1][5]
Key Applications in Cancer Research:
-
Screening for Cytotoxicity: Initial assessment of anti-cancer activity by determining the concentration-dependent effects on cancer cell viability.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which these compounds induce cell death, including apoptosis and cell cycle arrest.
-
Drug Development: Serving as lead compounds for the development of novel anti-cancer therapeutics.
Quantitative Data Summary: Cytotoxicity of Verrucarin A
The following table summarizes the observed cytotoxic effects of Verrucarin A on various human cancer cell lines from published literature. This data provides a baseline for designing experiments with this compound.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | Dose- and time-dependent inhibition of cell growth.[1] | [1] |
| T47D | Breast Cancer | MTT Assay | Significant reduction in cell viability with increasing concentrations of Verrucarin A.[1] | [1] |
| MCF-7 | Breast Cancer | MTT Assay | Inhibition of cell growth and induction of apoptosis.[3] | [3] |
| LNCaP | Prostate Cancer | Proliferation Assay | Strong inhibition of proliferation and induction of G2/M phase cell cycle arrest.[2] | [2] |
| PC-3 | Prostate Cancer | Proliferation Assay | Potent anti-proliferative activity and induction of apoptosis.[2] | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anti-cancer activity of a macrocyclic trichothecene like this compound, based on methodologies used for Verrucarin A.
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, T47D, MCF-7) and prostate cancer cell lines (LNCaP, PC-3) are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0-100 nM of Verrucarin A) for different time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Densitometry analysis can be used to quantify the relative expression of proteins, normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Visualizations
Verrucarin A has been shown to induce apoptosis through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
ROS-Mediated Apoptosis in Breast Cancer Cells
Verrucarin A induces the production of Reactive Oxygen Species (ROS), which in turn modulates key signaling pathways leading to apoptosis in breast cancer cells.[1][5]
Inhibition of Pro-Survival Signaling in Prostate Cancer Cells
In prostate cancer cells, Verrucarin A inhibits the Akt/NF-κB/mTOR signaling pathway, a key regulator of cell survival and proliferation.[2][6]
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound like this compound.
Conclusion
While specific in vitro data for this compound is currently limited, the extensive research on the related compound Verrucarin A provides a robust framework for investigating its anti-cancer properties. The protocols and pathways detailed in this document offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the therapeutic potential of this compound and other novel macrocyclic trichothecenes. It is anticipated that, like Verrucarin A, this compound will demonstrate significant cytotoxicity against various cancer cell lines, likely through the induction of apoptosis mediated by key cellular signaling pathways. Further research is essential to fully characterize its mechanism of action and potential for clinical development.
References
- 1. Verrucarin A, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verrucarin A - Wikipedia [en.wikipedia.org]
- 5. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Developing Analytical Standards for 16-Hydroxyroridin L-2
Introduction
16-Hydroxyroridin L-2 is a macrocyclic trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various fungi. Trichothecenes are known for their potent cytotoxicity, primarily through the inhibition of protein synthesis, and are a significant concern for human and animal health.[1][2] The development of reliable and validated analytical standards for this compound is crucial for accurate detection and quantification in research, drug development, and food safety applications. These application notes provide a comprehensive overview of the methodologies and protocols for establishing such standards.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C29H38O10 | PubChem |
| Molecular Weight | 546.6 g/mol | PubChem |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Solubility | Soluble in methanol, acetonitrile (B52724), DMSO | Assumed based on related compounds |
Analytical Methodology
The primary analytical technique for the quantification of macrocyclic trichothecenes is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are critical for detecting low levels of the toxin in complex matrices.
Reference Standard
A certified reference standard for this compound is not widely available. Therefore, the initial step involves the purification and characterization of the compound from a producing fungal strain or through synthetic chemistry. The purity of the isolated compound must be rigorously assessed using techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry. The concentration of the prepared standard stock solution should be determined accurately.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a primary stock solution of this compound of a known concentration.
Materials:
-
Purified this compound (solid, >98% purity)
-
LC-MS grade acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Accurately weigh approximately 1.0 mg of purified this compound into a tared amber glass vial.
-
Record the exact weight.
-
Dissolve the compound in 1.0 mL of acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Vortex for 1 minute to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to prevent photodegradation.
Protocol 2: Quantitative Analysis by LC-MS/MS
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (Q1): [M+H]+, [M+Na]+, or [M+NH4]+; Product Ions (Q3): To be determined by infusion of the standard. |
Method Validation: The developed method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualization of Cellular Mechanisms
Signaling Pathways
Macrocyclic trichothecenes, including this compound, exert their cytotoxic effects through multiple mechanisms. The primary mode of action is the inhibition of protein synthesis by binding to the 60S subunit of the eukaryotic ribosome.[1][3] This can disrupt the initiation, elongation, or termination phases of translation.[4][5] This initial insult triggers a "ribotoxic stress response," leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[1][6]
Furthermore, these mycotoxins are potent inducers of apoptosis (programmed cell death).[7] This process is often mediated by the intrinsic (mitochondrial) pathway, involving the disruption of the mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of executioner caspases like caspase-3.[7][8] Some roridins have also been shown to induce endoplasmic reticulum (ER) stress.[8]
Caption: Mechanism of protein synthesis inhibition by this compound.
Caption: Apoptosis induction pathway of this compound.
Experimental Workflow
The overall workflow for the development and validation of an analytical standard for this compound is depicted below.
Caption: Workflow for developing an analytical standard for this compound.
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. Macrocyclic trichothecenes as antifungal and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Initiation, Elongation, and Termination of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of trichothecene mycotoxins on human colonic epithelial cells: molecular mechanisms and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 16-Hydroxyroridin L-2 in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyroridin L-2 is a macrocyclic trichothecene (B1219388) mycotoxin produced by various species of fungi, including those from the Stachybotrys and Myrothecium genera.[1] Like other trichothecenes, it is a potent inhibitor of protein synthesis and can induce a ribotoxic stress response, making it a subject of interest in toxicology and pharmacology.[2][3][4][5] Accurate quantification of this mycotoxin in fungal extracts is crucial for understanding its biosynthesis, assessing its toxicological risk, and exploring its potential as a therapeutic agent.
These application notes provide a detailed protocol for the quantification of this compound in fungal extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]
Signaling Pathway of Trichothecene-Induced Ribotoxic Stress Response
Trichothecenes, including this compound, are known to trigger a cellular stress response pathway known as the ribotoxic stress response. This is initiated by the binding of the mycotoxin to the eukaryotic ribosome, leading to an inhibition of protein synthesis.[2][5] This ribosomal stress activates a cascade of downstream signaling events, primarily involving the activation of Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK).[2][3][5][6] The activation of these MAPKs can ultimately lead to various cellular outcomes, including inflammation, apoptosis (programmed cell death), and the regulation of gene expression.[3][5][6] Upstream of MAPK activation, Src family kinases have been identified as playing a critical role in initiating the signal transduction cascade following ribosomal insult.[3][6]
Experimental Protocols
Fungal Culture and Mycotoxin Extraction
This protocol outlines the steps for culturing fungi and extracting this compound.
Materials:
-
Fungal strain (e.g., Stachybotrys chartarum or Myrothecium roridum)
-
Appropriate culture medium (e.g., Potato Dextrose Agar or Rice medium)
-
Incubator
-
Sterile flasks and petri dishes
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
-
Formic acid, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Fungal Culture: Inoculate the desired fungal strain onto the surface of the solid culture medium in a sterile flask or petri dish.
-
Incubate the culture under appropriate conditions (e.g., 25°C in the dark) for a period sufficient for mycotoxin production (typically 2-4 weeks).
-
Extraction: After the incubation period, harvest the fungal biomass and the culture medium.
-
Add 20 mL of extraction solvent (Acetonitrile:Water, 84:16, v/v with 0.1% formic acid) to the flask.[2]
-
Agitate the flask on a vortex mixer for 30 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes to pellet the fungal mycelia and other solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol details the instrumental analysis for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined. As a starting point, the precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound (exact mass to be calculated). Product ions would be characteristic fragments. Based on data for the closely related Roridin L-2, a precursor ion of [M+NH₄]⁺ could be expected.[3]
-
Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for each MRM transition to achieve maximum sensitivity.
Calibration:
-
An analytical standard for this compound is required for accurate quantification. If a certified reference material is unavailable, a closely related and structurally similar compound, such as Roridin L-2, may be used for semi-quantification, with the results reported as "Roridin L-2 equivalents."
-
Prepare a series of calibration standards of the analytical standard in the extraction solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
Experimental Workflow
The overall workflow for the quantification of this compound from fungal extracts is depicted below.
Data Presentation
The quantitative results should be presented in a clear and organized manner. Below is a template for a data summary table. Due to the limited availability of quantitative data specifically for this compound in the public domain, the following table presents hypothetical data for illustrative purposes, based on reported values for related roridins.
| Fungal Species | Culture Medium | Analyte | Concentration (µg/g of dry weight) | Method | Reference |
| Stachybotrys chartarum | Rice | Roridin L-2 | 15.2 ± 2.1 | LC-MS/MS | Hypothetical Data |
| Myrothecium roridum | PDA | Roridin E | 25.8 ± 3.5 | HPLC-UV | Hypothetical Data |
| Stachybotrys chartarum | Wallpaper | Satratoxin G | 9.7 µg/cm² | LC-MS/MS | [3] |
| Stachybotrys chartarum | Wallpaper | Satratoxin H | 12.0 µg/cm² | LC-MS/MS | [3] |
Note: The values for Roridin L-2 and Roridin E are provided as examples and are not from a specific cited source. The data for Satratoxins G and H are from a study on contaminated building materials and are included to provide context on the levels of related mycotoxins produced by Stachybotrys.[3]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound in fungal extracts. The use of LC-MS/MS provides the necessary sensitivity and selectivity for accurate analysis. Further research to isolate and certify an analytical standard for this compound will be critical for advancing the quantitative analysis of this potent mycotoxin.
References
- 1. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myrothecium roridum Culture for 16-Hydroxyroridin L-2 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture of Myrothecium roridum for the production of 16-Hydroxyroridin L-2 and related macrocyclic trichothecenes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for the growth of Myrothecium roridum?
A1: For general mycelial growth and sporulation, the following conditions are considered optimal:
-
Media: Potato Dextrose Agar (PDA) has been shown to support the highest radial growth and spore production.[1] Other suitable media include Potato Sucrose Agar (PSA) and Water Hyacinth Agar (WHA).[2]
-
Temperature: The highest colony growth is observed at 30°C, while the highest spore production occurs at 35°C.[1] A general cultivation temperature is around 25°C in the dark.[3]
-
pH: A pH of 5.0 is optimal for both colony growth and spore production.[1]
-
Photoperiod: An alternating 16-hour light and 8-hour dark cycle promotes the highest mycelial growth and spore production.[1]
Q2: What is a suitable liquid fermentation medium for producing trichothecenes like this compound?
A2: A two-step fermentation process can be utilized. A nutrient seed medium can be prepared with the following composition per liter: 20 g of glucose, 15 g of Pharmamedia (Trader's Protein), 5 g of yeast extract, 3 g of (NH₄)₂SO₄, 0.03 g of ZnSO₄, and 4 g of CaCO₃.[3] For larger-scale production, a solid-state fermentation on a rice medium has also been successfully used.[4][5]
Q3: How can I extract and purify this compound from the culture?
A3: A general procedure involves solvent extraction of the culture filtrate or mycelium, followed by chromatographic purification. A final purification step can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[3] One described method uses a C18 column with a linear gradient mobile phase starting from 70% H₂O - 30% CH₃CN and ending with 100% CH₃CN over 35 minutes.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no mycelial growth | - Inappropriate culture medium. - Suboptimal temperature or pH. - Contamination. | - Use a recommended medium like PDA or the specific nutrient seed medium.[1][3] - Adjust the temperature to 25-30°C and the pH to 5.0-6.0.[1] - Ensure aseptic techniques and consider adding antibiotics (e.g., ampicillin) to the medium to prevent bacterial contamination.[6] |
| Poor sporulation | - Incorrect temperature or photoperiod. - Nutrient limitation. | - Optimize the incubation temperature to around 35°C for sporulation.[1] - Implement a 16/8 hour light/dark cycle.[1] - Ensure the medium is not depleted of essential nutrients. |
| Low yield of this compound | - Suboptimal fermentation conditions. - Inefficient extraction or purification. - Strain degradation. | - Optimize fermentation parameters such as aeration, agitation, and incubation time. - Experiment with different carbon and nitrogen sources in the medium.[7][8] - Use a systematic experimental design (e.g., Fractional Factorial Design) to optimize culture conditions.[9] - Ensure complete extraction using appropriate solvents and optimize the HPLC purification protocol.[3] - Re-isolate the fungal strain from a stock culture. |
| Contamination of cultures | - Non-sterile equipment or media. - Airborne contaminants. | - Autoclave all media and equipment properly. - Work in a laminar flow hood to maintain sterility. - Sanitize work surfaces and equipment thoroughly.[10] |
| Overgrowth of mycelium with low secondary metabolite production | - Nutrient-rich conditions favoring primary metabolism. | - Try altering the carbon-to-nitrogen ratio in the medium. - Induce nutrient stress after an initial growth phase to trigger secondary metabolite production. |
Quantitative Data Summary
Table 1: Optimal Growth and Sporulation Conditions for Myrothecium roridum
| Parameter | Mycelial Growth | Spore Production | Reference |
| Temperature | 30°C | 35°C | [1] |
| pH | 5.0 | 5.0 | [1] |
| Photoperiod | 16/8 h (light/dark) | 16/8 h (light/dark) | [1] |
| Media | Potato Dextrose Agar (PDA) | Potato Dextrose Agar (PDA) | [1] |
Table 2: Composition of Nutrient Seed Medium for Trichothecene Production
| Component | Concentration (g/L) | Reference |
| Glucose | 20 | [3] |
| Pharmamedia | 15 | [3] |
| Yeast Extract | 5 | [3] |
| (NH₄)₂SO₄ | 3 | [3] |
| ZnSO₄ | 0.03 | [3] |
| CaCO₃ | 4 | [3] |
Experimental Protocols
1. Culture of Myrothecium roridum
-
Strain Maintenance: Maintain the M. roridum strain on Potato Dextrose Agar (PDA) slants at 4°C. For long-term storage, use cryopreservation methods.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelium from the stock culture to a fresh PDA plate.
-
Incubate at 25°C in the dark until sufficient mycelial growth is observed.[3]
-
-
Liquid Fermentation:
-
Prepare the nutrient seed medium as detailed in Table 2 and sterilize by autoclaving.
-
Inoculate the sterile medium with a suspension of spores and mycelium.[3]
-
Incubate the culture in a shaker incubator at appropriate temperature and agitation for a predetermined period.
-
2. Extraction of this compound
-
After incubation, separate the mycelium from the culture broth by filtration.
-
The culture filtrate can be extracted with a non-polar solvent like ethyl acetate (B1210297) or chloroform.
-
The mycelium can be dried and extracted with a solvent like acetone.[11]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification by HPLC
-
Dissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or chloroform).
-
Perform a final purification using semi-preparative HPLC with a C18 column.[3]
-
Use a binary mobile phase with a linear gradient, for example, starting with 70% H₂O - 30% CH₃CN and ending with 100% CH₃CN over 35 minutes, at a flow rate of 10 mL/min.[3]
-
Collect fractions and analyze for the presence of this compound using analytical HPLC or LC-MS.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low product yield.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. Myrothecium diseases in the greenhouse [ag.purdue.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 16-Hydroxyroridin L-2 Production from Myrothecium roridum Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of 16-Hydroxyroridin L-2 from the fungus Myrothecium roridum. The following question-and-answer formatted guides, detailed experimental protocols, and data summaries are designed to address specific challenges encountered during the production of this valuable trichothecene (B1219388) mycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can arise during the fermentation of Myrothecium roridum for the production of this compound.
Low Yield of this compound
Question: We are observing very low or inconsistent yields of this compound in our fermentation batches. What are the potential causes and how can we improve the yield?
Answer: Low yields of this compound can stem from several factors, ranging from suboptimal culture conditions to metabolic limitations. Here is a troubleshooting guide to help you identify and address the root cause:
1. Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for directing the metabolic flux towards trichothecene biosynthesis.
-
Troubleshooting:
-
Carbon Source: While glucose and sucrose (B13894) are commonly used, the type and concentration of the carbon source can significantly influence the production of secondary metabolites. An imbalance may favor biomass growth over the synthesis of this compound.
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Nitrogen Source: The nature of the nitrogen source (e.g., Pharmamedia, NaNO₃, L-histidine) and the carbon-to-nitrogen (C/N) ratio are crucial. Different nitrogen sources can have varied effects on fungal growth and secondary metabolite production.
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Precursor Availability: Roridin L-2 is the direct precursor to this compound. Ensuring a sufficient pool of Roridin L-2 is essential. The biosynthetic pathway for roridins, like other trichothecenes, originates from farnesyl pyrophosphate.
-
-
Solutions & Experimental Protocols:
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Media Optimization: Systematically evaluate different carbon and nitrogen sources. A one-factor-at-a-time (OFAT) approach or a more comprehensive statistical method like Response Surface Methodology (RSM) can be employed.
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Precursor Feeding: Experiment with the addition of biosynthetic precursors. While direct feeding of Roridin L-2 may not be feasible, supplementing with intermediates of the terpenoid backbone biosynthesis pathway could be beneficial.
-
2. Inadequate Fermentation Parameters: Physical parameters play a vital role in fungal growth and metabolism.
-
Troubleshooting:
-
pH: The pH of the fermentation medium can influence nutrient uptake and enzymatic activities essential for the biosynthesis of this compound. The optimal pH for Myrothecium roridum growth and sporulation has been reported to be in the acidic range (pH 5.0-6.0).
-
Temperature: Temperature affects the rate of fungal growth and enzyme kinetics. The optimal temperature for mycelial growth is typically around 30°C, while sporulation may be favored at slightly higher temperatures (35°C).
-
Aeration and Agitation: Sufficient oxygen supply is crucial for the aerobic fungus Myrothecium roridum. Inadequate agitation can lead to poor oxygen transfer and nutrient distribution, limiting growth and secondary metabolite production.
-
-
Solutions & Experimental Protocols:
-
Parameter Optimization: Conduct fermentation runs at varying pH levels, temperatures, and agitation speeds to determine the optimal conditions for this compound production.
-
3. Inconsistent Inoculum: The quality and quantity of the initial inoculum can significantly impact the reproducibility of your fermentation.
-
Troubleshooting:
-
Spore Viability and Concentration: A low concentration of viable spores in the inoculum will lead to a longer lag phase and potentially lower final product titers.
-
Mycelial Age and Morphology: If using a mycelial inoculum, the age and physiological state of the mycelia are critical.
-
-
Solutions & Experimental Protocols:
-
Standardized Inoculum Preparation: Develop a standardized protocol for inoculum preparation, including spore counting (using a hemocytometer) or mycelial dry weight measurement to ensure consistency between batches.
-
4. Contamination: Microbial contamination can outcompete Myrothecium roridum for nutrients and produce inhibitory compounds.
-
Troubleshooting:
-
Visual Inspection: Observe the fermentation broth for any unusual changes in color, turbidity, or the presence of non-Myrothecium colonies on agar (B569324) plates streaked with the broth.
-
Microscopy: Regularly examine samples under a microscope to check for the presence of bacteria or other fungal contaminants.
-
-
Solutions & Experimental Protocols:
-
Aseptic Technique: Strictly adhere to aseptic techniques during media preparation, inoculation, and sampling.
-
Sterilization Validation: Ensure that your sterilization protocols for the fermenter and media are effective.
-
Quantitative Data Summary
Table 1: Reported Production Media Composition for Myrothecium roridum
| Component | Concentration (g/L) |
| Glucose | 20 |
| Sucrose | 50 |
| Pharmamedia | 20 |
| NaNO₃ | 1 |
| K₂HPO₄ | 0.5 |
| KCl | 0.7 |
| L-histidine | 1 |
| MgSO₄ | 0.014 |
Table 2: Optimized Physical Parameters for Myrothecium roridum Growth and Sporulation
| Parameter | Mycelial Growth | Spore Production |
| Temperature | 30°C[1] | 35°C[1] |
| pH | 5.0[1] | 5.0[1] |
| Photoperiod | 16/8 h (light/dark)[1] | 16/8 h (light/dark)[1] |
Experimental Protocols
Protocol 1: Fermentation of Myrothecium roridum for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth) with a pure culture of Myrothecium roridum.
-
Incubate on a rotary shaker at 250 rpm and 28°C for 2 days.
-
-
Production Culture:
-
Prepare the production medium (see Table 1) and sterilize.
-
Inoculate 250 mL flasks containing 30 mL of production medium with 1 mL of the seed culture.
-
Incubate the production flasks on a rotary shaker at 250 rpm and 28°C for 7 days.
-
-
Extraction and Analysis:
-
After incubation, harvest the fermentation broth.
-
Extract the broth with an equal volume of ethyl acetate (B1210297).
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Concentrate the ethyl acetate extract under reduced pressure.
-
Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the dried fermentation extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient starting from 30% acetonitrile to 100% acetonitrile over 35 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 229 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified standard of this compound at various known concentrations.
-
Inject the standards and the samples onto the HPLC system.
-
Determine the peak area of this compound in the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Biosynthetic Pathway and Troubleshooting Logic
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. Understanding this pathway is key to identifying potential metabolic bottlenecks and devising strategies for yield improvement.
Caption: Biosynthesis pathway and troubleshooting workflow.
This diagram illustrates the simplified biosynthetic pathway from farnesyl pyrophosphate to this compound and a logical workflow for troubleshooting low yields. The key conversion of Roridin L-2 to its 16-hydroxy derivative is highlighted as a critical step that may be a limiting factor.
Caption: Experimental workflow for this compound production.
This diagram outlines the key stages of the experimental process, from maintaining the fungal strain to the final analysis of the product. Following a consistent and well-defined workflow is essential for achieving reproducible results.
References
16-Hydroxyroridin L-2 solubility in DMSO for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 16-Hydroxyroridin L-2 in in vitro assays, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound, a member of the trichothecene (B1219388) mycotoxin family, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Trichothecenes are generally soluble in polar organic solvents, and DMSO is a common choice for in vitro studies due to its high solvating power and compatibility with cell culture media at low final concentrations.
Q2: What is the specific solubility of this compound in DMSO?
Q3: What is the mechanism of action of this compound?
A3: As a trichothecene mycotoxin, this compound is expected to be a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] Trichothecenes bind to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and disrupts the initiation, elongation, and termination steps of protein synthesis.[1][3] This disruption of protein synthesis can trigger a ribotoxic stress response, leading to the activation of downstream signaling pathways, such as mitogen-activated protein kinases (MAPKs), and can ultimately induce apoptosis (programmed cell death).[4][5]
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound will be cell-line and assay-dependent. However, based on the activity of related trichothecenes, cytotoxic effects are often observed in the nanomolar (nM) to low micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution in aqueous media.
This is a common issue encountered with hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer or cell culture medium can cause the compound to "crash out" or precipitate.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration in the aqueous medium exceeds the compound's aqueous solubility. Perform a serial dilution to determine the maximum achievable concentration without precipitation. |
| Rapid Dilution | Adding the DMSO stock too quickly to the aqueous medium. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Low Temperature of Media | Solubility often decreases at lower temperatures. Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells. Aim to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a fresh, anhydrous bottle of DMSO to come to room temperature.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight to be obtained from the supplier), the volume of DMSO would be calculated as follows: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilution in Media: Perform serial dilutions of your DMSO stock (or intermediate dilution) directly into the pre-warmed cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.1%).
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A simplified diagram of the signaling pathway activated by trichothecene mycotoxins.
References
Stability of 16-Hydroxyroridin L-2 in cell culture media
Welcome to the technical support center for 16-Hydroxyroridin L-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of trichothecene (B1219388) mycotoxins like this compound?
Trichothecenes are generally considered chemically robust compounds. The core trichothecene skeleton and the crucial 12,13-epoxide ring, which is essential for its biological activity, are stable to nucleophilic attack and are not readily hydrolyzed at neutral or acidic pH.[1][2] They are also known to be heat-stable and can withstand autoclaving.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
This compound, like other trichothecenes, is relatively insoluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, acetone, and ethyl acetate.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the expected stability of this compound in cell culture media?
While the chemical structure of this compound is inherently stable, its stability in cell culture media can be influenced by several factors over the course of an experiment. Components within the media, such as serum proteins, amino acids, and vitamins, may interact with the compound.[4] The physiological conditions of the cell culture environment (37°C, pH 7.2-7.4) can also contribute to gradual degradation. It is advisable to empirically determine the stability of this compound in your specific cell culture setup.
Q4: Can components of the cell culture medium affect the stability of this compound?
Yes, various components in cell culture media can impact the stability of small molecules.[4][5][6] Serum proteins may bind to the compound, affecting its availability and potentially its stability.[4] Certain amino acids and other media components could react with the compound, leading to its degradation.[4][7] Furthermore, the overall pH of the medium is a critical factor that can influence the rate of hydrolysis or other degradation reactions.[4]
Q5: My experimental results are inconsistent. Could this be due to the instability of this compound?
Inconsistent results can indeed be a symptom of compound instability. If this compound degrades over the time course of your experiment, the effective concentration of the active compound will decrease, leading to variability. It is also possible that the compound is binding to the plasticware used in your experiments.[4] We recommend performing a stability study under your specific experimental conditions to rule out this possibility.
Q6: How can I test the stability of this compound in my cell culture medium?
You can perform a simple experiment to assess the stability of this compound in your specific cell culture medium. This involves incubating the compound in the medium (with and without cells) for different durations and then quantifying the remaining amount of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: General Stability Characteristics of Trichothecenes
| Parameter | Stability | Reference |
| Chemical Structure | The trichothecene skeleton is chemically stable. | [1][2] |
| 12,13-Epoxide Ring | Stable to nucleophilic attack. | [1][2] |
| pH | Stable at neutral and acidic pH. | [1][2] |
| Temperature | Heat stable; not degraded by normal food processing or autoclaving. | [1][2] |
| Solubility | Relatively insoluble in water; highly soluble in organic solvents (DMSO, ethanol, etc.). | [3] |
Table 2: Factors in Cell Culture Media Influencing Small Molecule Stability
| Factor | Potential Impact on this compound | Suggested Action | Reference |
| pH | Changes in pH can affect the rate of hydrolysis or other degradation reactions. | Monitor and maintain a stable pH of the medium throughout the experiment. | [4] |
| Serum Proteins | Binding to serum proteins can affect the free concentration and stability of the compound. | Test stability in media with and without serum to assess its impact. | [4] |
| Media Components | Amino acids, vitamins, and other components may react with the compound. | If instability is suspected, test in a simpler buffer (e.g., PBS) and different media formulations. | [4] |
| Light Exposure | Can cause degradation of light-sensitive media components, which may in turn affect the compound. | Protect media and experimental setup from excessive light exposure. | [8] |
| Temperature | Incubation at 37°C can accelerate degradation compared to storage at lower temperatures. | Minimize the time the compound is incubated at 37°C if it is found to be unstable. | [4] |
| Binding to Plastics | The compound may adsorb to the surface of cell culture plates or pipette tips. | Use low-binding plasticware and include control wells without cells to assess recovery. | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using HPLC or LC-MS.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-buffered saline (PBS)
-
Sterile, low-binding microcentrifuge tubes and cell culture plates
-
Analytical method (HPLC or LC-MS) for quantification of this compound
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution in your cell culture medium (with and without serum) and PBS to the final concentration used in your experiments (e.g., 10 µM).
3. Experimental Procedure:
-
Time=0 Sample: Immediately after preparing the working solutions, take an aliquot from each condition, and process it for analysis as your baseline (T=0) measurement.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each condition.
-
Sample Processing: For each sample, transfer the aliquot to a low-binding microcentrifuge tube. If necessary, perform an extraction to separate the compound from media components. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Impact of compound instability on experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. realtimelab.com [realtimelab.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. nucleusbiologics.com [nucleusbiologics.com]
Technical Support Center: 16-Hydroxyroridin L-2 Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 16-Hydroxyroridin L-2.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound, a macrocyclic trichothecene, presents several purification challenges stemming from its complex structure and physicochemical properties. Key challenges include:
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Co-eluting Impurities: Crude extracts often contain a mixture of structurally similar roridins and other trichothecenes, making separation difficult.[1]
-
Limited Stability: The molecule may be sensitive to pH, temperature, and certain organic solvents, leading to degradation during purification.
-
Low Abundance: The concentration of this compound in crude extracts can be low, requiring efficient and high-resolution purification techniques for isolation.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are effective methods for purifying trichothecenes like this compound.
-
HSCCC: This technique avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample loss. It is particularly well-suited for separating complex mixtures of natural products.
-
Prep-HPLC: This method offers high resolution and is widely used for the final polishing steps of purification to achieve high purity levels.
Q3: What are the key physicochemical properties of this compound to consider during purification?
A3: Understanding the properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C29H38O10 | PubChem |
| Molecular Weight | 546.6 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Solubility | Trichothecenes are generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, and have low solubility in water.[2][3] | General Trichothecene Data |
Q4: How can I assess the purity of my this compound sample?
A4: Purity assessment is typically performed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS). LC-MS/MS methods are also commonly used for the sensitive and specific quantification of trichothecenes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
High-Speed Countercurrent Chromatography (HSCCC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Target Peak | - Inappropriate solvent system. - Low retention of the stationary phase. | - Systematically screen different two-phase solvent systems. A set of solvent systems can be arranged from top to bottom according to a decreasing order of the hydrophobicity of their organic phases.[4] - Optimize the flow rate and rotation speed to improve stationary phase retention.[4] |
| Sample Precipitation in the Column | - Low sample solubility in the selected solvent system. | - Ensure the sample is fully dissolved in the mobile or stationary phase before injection. - Modify the solvent system to increase sample solubility. |
| Emulsion Formation | - High concentration of certain compounds in the crude extract. - Incompatible solvent system. | - Dilute the sample before injection. - Adjust the composition of the solvent system to reduce emulsion formation. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Column overload. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. | - Reduce the sample load. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Add a competing agent to the mobile phase to mask active sites on the stationary phase. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and use a solvent degasser. - Use a column oven to maintain a constant temperature. |
| Loss of Resolution | - Column degradation. - Contamination of the stationary phase. | - Use a guard column to protect the analytical column. - Implement a column cleaning protocol. |
Experimental Protocols
Preparative HSCCC for Trichothecene Purification
This protocol is a general guideline for the separation of trichothecenes and can be adapted for this compound.
1. Solvent System Selection:
-
A systematic search for a suitable two-phase solvent system is crucial. A commonly used system for trichothecenes is a mixture of hexanes, ethyl acetate, methanol, and water.[5] The ratio is optimized to achieve an appropriate partition coefficient (K) for the target compound.
2. HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase is pumped through the column at a set flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.
Table of Exemplary HSCCC Parameters for Trichothecene Separation
| Parameter | Value |
| Solvent System | Hexanes-EtOAc-CH3OH-H2O (e.g., 6:4:5:5, v/v/v/v)[5] |
| Rotation Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Sample Loading | 200 mg of crude extract[5] |
| Detection | UV at 254 nm |
Note: These parameters are based on a published method for other trichothecenes and should be optimized for this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Poor Peak Resolution in HPLC
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. youarethehealer.org [youarethehealer.org]
- 2. realtimelab.com [realtimelab.com]
- 3. ijcmas.com [ijcmas.com]
- 4. tautobiotech.com [tautobiotech.com]
- 5. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 16-Hydroxyroridin L-2 Extraction
Welcome to the technical support center for the extraction of 16-Hydroxyroridin L-2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome challenges related to low yield and purity in your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the extraction and purification of this compound.
Part 1: Fungal Culture & Mycotoxin Production
Question: My fungal cultures are growing well, but the yield of this compound is consistently low. What factors in the culture conditions could be the cause?
Answer: Low yield despite healthy fungal growth is a common issue and often points to suboptimal conditions for secondary metabolite production. Several factors can influence the production of macrocyclic trichothecenes like this compound:
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Fungal Strain: The specific strain of the fungus (e.g., Stachybotrys chartarum, Podostroma cornu-damae) is a primary determinant of mycotoxin production efficiency. Ensure you are using a known high-producing strain.
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Culture Medium: The composition of the growth medium has a significant impact on mycotoxin yield. Studies have shown that media rich in specific nutrients can enhance production. For instance, Potato Dextrose Agar (PDA) and Cellulose Agar (CEL) have been found to support higher concentrations of macrocyclic trichothecenes compared to other media like Glucose-Yeast-Peptone-Agar (GYP) or Sabouraud-Dextrose-Agar (SAB).[1][2]
-
Incubation Time and Temperature: The production of secondary metabolites is often linked to specific growth phases. For S. chartarum, peak production of roridins has been observed after 4 to 6 weeks of incubation.[3] The optimal temperature for growth and toxin production is typically around 25°C.[1][2]
-
Aeration and Light: Mycotoxin production can be influenced by aeration and light conditions. Cultures are generally grown in the dark to promote secondary metabolite synthesis.[1][2]
Question: How can I optimize my culture medium to improve the yield of this compound?
Answer: Optimization of the culture medium is a critical step. Based on comparative studies, switching to a more suitable medium can significantly boost your yield. Below is a summary of the impact of different media on the production of Roridin L-2 and other macrocyclic trichothecenes by Stachybotrys chartarum.
| Culture Medium | Roridin E (µ g/plate ) | Roridin L-2 (µ g/plate ) | Satratoxin F (µ g/plate ) | Satratoxin G (µ g/plate ) | Satratoxin H (µ g/plate ) | Verrucarin J (µ g/plate ) | Total Macrocyclic Trichothecenes (µ g/plate ) |
| Potato-Dextrose-Agar (PDA) | 1.5 ± 0.5 | 3.2 ± 1.1 | 0.8 ± 0.3 | 10.1 ± 3.5 | 15.2 ± 5.3 | 0.7 ± 0.2 | 31.5 ± 10.9 |
| Cellulose-Agar (CEL) | 1.2 ± 0.4 | 2.5 ± 0.8 | 0.6 ± 0.2 | 8.1 ± 2.7 | 12.2 ± 4.1 | 0.5 ± 0.2 | 25.1 ± 8.4 |
| Malt-Extract-Agar (MEA) | 0.6 ± 0.2 | 1.3 ± 0.4 | 0.3 ± 0.1 | 4.1 ± 1.4 | 6.1 ± 2.1 | 0.3 ± 0.1 | 12.7 ± 4.3 |
| Glucose-Yeast-Peptone-Agar (GYP) | 0.1 ± 0.0 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.1 ± 0.0 | 1.8 ± 0.6 |
| Sabouraud-Dextrose-Agar (SAB) | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.1 ± 0.0 | 1.6 ± 0.5 |
Data is presented as mean ± standard deviation. Data adapted from a study on mycotoxin production by Stachybotrys chartarum.[1]
As the table indicates, PDA and CEL media result in the highest yields of Roridin L-2 and other related macrocyclic trichothecenes.
Part 2: Extraction
Question: I am experiencing a low recovery of this compound after the initial solvent extraction. What could be the issue?
Answer: Low recovery at the extraction stage can be attributed to several factors, including the choice of solvent, extraction time, and the physical preparation of the fungal material.
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Choice of Solvent: The polarity of the extraction solvent is crucial for efficiently solubilizing macrocyclic trichothecenes.
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Acetonitrile (B52724) and Methanol are effective polar solvents for the initial extraction from fungal cultures.[3]
-
Ethyl acetate is another commonly used solvent for extracting trichothecenes from fermentation broths.
-
-
Inadequate Cell Disruption: If the fungal mycelium is not properly disrupted, the solvent may not effectively penetrate the cells to extract the target compound. Ensure thorough homogenization or grinding of the fungal material before extraction.
-
Insufficient Extraction Time: The extraction process requires adequate time for the solvent to interact with the fungal matrix. Overnight soaking is a common practice to maximize recovery.[3]
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Compound Degradation: Although trichothecenes are generally stable, prolonged exposure to harsh conditions can lead to degradation. The stability of trichothecenes can be affected by pH and temperature. It is advisable to perform extractions at room temperature or below and to avoid strong acids or bases unless specified in a validated protocol.
Question: Which solvent system is best for extracting this compound?
Answer: The optimal solvent depends on the subsequent purification steps. Here is a comparison of commonly used solvents for trichothecene (B1219388) extraction:
| Solvent System | Target Trichothecenes | Matrix | Reported Efficiency | Reference |
| Acetonitrile | Roridin L-2, Satratoxin G | Fungal culture on rice | Effective for initial extraction | [3] |
| 90% Methanol | Roridin L-2 and other macrocyclic trichothecenes | Fungal culture on PDA plates | High recovery in the initial extract | |
| Ethyl Acetate | Roridin E, Verrucarin J, etc. | Fermentation broth | Good for liquid-liquid extraction | |
| Acetonitrile/Water (e.g., 84:16) | General mycotoxins | Cereal grains | Widely used for broad-spectrum mycotoxin analysis |
For a comprehensive extraction of this compound from solid or semi-solid fungal cultures, a sequential extraction with a polar solvent like acetonitrile or methanol, followed by partitioning into a less polar solvent like dichloromethane (B109758), is a robust strategy.[3]
Part 3: Purification
Question: My crude extract is very complex, and I am struggling to isolate this compound with high purity using column chromatography. What can I do?
Answer: Purifying a target compound from a complex crude extract is a common challenge. Here are some troubleshooting tips for column chromatography:
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Column Overloading: Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
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Inappropriate Stationary Phase: For macrocyclic trichothecenes, silica (B1680970) gel is a commonly used stationary phase for initial cleanup.[3]
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Suboptimal Mobile Phase: The choice of mobile phase is critical for achieving good separation. A stepwise gradient of increasing polarity is often effective. For example, a stepwise gradient of acetonitrile in dichloromethane has been used successfully for the separation of Roridin L-2.[3]
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Co-eluting Impurities: If impurities are co-eluting with your target compound, you may need to use a different chromatographic technique or a different solvent system. Consider using reversed-phase chromatography (e.g., C18) for the next purification step.
Question: I am observing peak tailing and low resolution during my HPLC purification of this compound. How can I improve this?
Answer: Peak tailing and poor resolution in HPLC are common issues that can often be resolved by optimizing the chromatographic conditions.
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Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase. While trichothecenes are generally neutral, minor pH adjustments can sometimes improve peak shape.
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Column Choice: Ensure you are using the correct column for your application. A C18 column is a good choice for the purification of moderately non-polar compounds like Roridin L-2.
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Flow Rate: Optimizing the flow rate can improve resolution. A slower flow rate generally leads to better separation but longer run times.
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Gradient Profile: If using a gradient, adjusting the slope of the gradient can improve the separation of closely eluting compounds.
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Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection and that it is free of particulate matter.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Roridin L-2 from Stachybotrys chartarum
This protocol is adapted from a published method for the isolation of Roridin L-2.[3]
-
Fungal Culture:
-
Culture Stachybotrys chartarum on a suitable medium such as Potato Dextrose Agar (PDA) or rice for 4-6 weeks at 25°C in the dark.
-
-
Extraction:
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Soak the fungal culture in acetonitrile overnight.
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Decant the solvent and wash the residual culture material with additional acetonitrile.
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Pool the extracts and filter them through cheesecloth and then vacuum-filter through Whatman No. 5 paper.
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Remove the solvent under vacuum by rotary evaporation at 30°C.
-
Dissolve the resulting residue in dichloromethane, gently heating to 30°C.
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Filter the dichloromethane solution through Whatman No. 1 filter paper and evaporate to dryness.
-
-
Silica Gel Chromatography (Initial Purification):
-
Subject the dried extract to Michel-Miller silica gel chromatography.
-
Use a stepwise gradient of acetonitrile in dichloromethane.
-
Roridin L-2 is expected to elute in the 40% acetonitrile fraction.
-
-
Semi-preparative HPLC (Final Purification):
-
Further purify the Roridin L-2 containing fraction using a C18 semi-preparative reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile and collect the fractions corresponding to this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield of this compound.
References
Technical Support Center: Optimizing HPLC Gradient for Roridin Compound Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the separation of roridin (B1174069) compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of roridin compounds.
Issue 1: Poor Resolution or Co-elution of Roridin Peaks
| Possible Cause | Recommended Solution |
| Inadequate Gradient Slope | Start with a scouting gradient (e.g., 5-95% acetonitrile (B52724) in water over 20-30 minutes) to determine the approximate elution time of the roridin compounds. Once the elution window is known, create a shallower gradient around this window to improve separation. For example, if roridins elute between 40-60% acetonitrile, a gradient of 30-70% acetonitrile over 20 minutes may provide better resolution. |
| Inappropriate Mobile Phase | While acetonitrile and water are common mobile phases for roridin analysis, methanol (B129727) can be used as an alternative organic modifier. Methanol may offer different selectivity for closely eluting compounds. Consider trying a methanol/water gradient if acetonitrile/water does not provide adequate separation. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution, especially if working with a mass spectrometer. |
| Incorrect Column Chemistry | C18 columns are widely used for the separation of roridin compounds. However, if co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivity based on interactions with the analytes. |
| Suboptimal Flow Rate or Temperature | A lower flow rate generally provides better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25-40°C. |
Issue 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Roridin compounds may have functional groups that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using an end-capped C18 column can minimize these interactions. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can also help by protonating the silanol (B1196071) groups and reducing unwanted interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject. If peak shape improves, column overload was the likely cause. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
Issue 3: Baseline Drift or Noise
| Possible Cause | Recommended Solution |
| Mobile Phase Issues | Ensure mobile phase components are of high purity and are properly degassed. Inconsistent mixing of gradient solvents can also cause baseline drift. Ensure the HPLC pump's proportioning valves are functioning correctly. The use of a mobile phase additive like trifluoroacetic acid (TFA) can sometimes lead to baseline drift, especially at low UV wavelengths. If using TFA, ensure it is present in both mobile phase A and B at the same concentration. |
| Detector Lamp Aging | A deteriorating detector lamp can cause increased noise and a drifting baseline. Check the lamp's energy output and replace it if necessary. |
| Column Equilibration | Insufficient column equilibration time between gradient runs can lead to a drifting baseline. Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time (typically 5-10 column volumes). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient for separating roridin compounds?
A1: A good starting point is a linear gradient using a C18 column with a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid. A scouting gradient from 5% to 95% B over 20-30 minutes at a flow rate of 1.0 mL/min is recommended to determine the elution range of your compounds of interest.
Q2: What are the typical UV detection wavelengths for roridin compounds?
A2: Roridin compounds, like other macrocyclic trichothecenes, typically exhibit UV absorbance at lower wavelengths. Detection is often performed at 220 nm for higher sensitivity or at 254 nm where there may be less interference from the mobile phase and other matrix components. It is always best to determine the UV-Vis spectrum of your specific roridin standards to identify the lambda max for optimal detection.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used as an alternative to acetonitrile. Methanol has different solvent properties and can provide different selectivity, which might be advantageous for separating closely related roridin compounds. Keep in mind that methanol is more viscous than acetonitrile, which will result in higher backpressure.
Q4: How can I confirm the identity of my roridin peaks?
A4: The most reliable method for peak identification is to use a mass spectrometer (MS) detector coupled to the HPLC. This will provide mass-to-charge ratio information that can be used to confirm the identity of the roridin compounds. Alternatively, you can compare the retention times of your sample peaks with those of certified reference standards run under the same chromatographic conditions.
Q5: What should I do if my roridin compounds appear to be degrading during analysis?
A5: Roridin compounds can be susceptible to degradation under certain conditions. To minimize degradation, prepare fresh sample solutions and use them promptly. Avoid prolonged exposure of samples to light and elevated temperatures. Ensure the mobile phase pH is suitable for the stability of your compounds. If degradation is suspected, a stability study of the standards in the analytical solvent should be performed.
Experimental Protocols
Protocol 1: General Analytical HPLC Method for Roridin Separation
This protocol provides a general method for the separation of roridin compounds using a standard C18 column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm or 254 nm |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 80% B25-27 min: 80% to 95% B27-30 min: 95% B30.1-35 min: 30% B (Re-equilibration) |
Protocol 2: Sample Preparation from Fungal Culture
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Extract a known amount of fungal culture with a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water).
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Sonicate or vortex the sample to ensure efficient extraction.
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Centrifuge the extract to pellet any solid material.
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Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
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If necessary, dilute the sample with the initial mobile phase composition to avoid solvent mismatch effects during injection.
Visualizations
Preventing degradation of 16-Hydroxyroridin L-2 during storage
Welcome to the technical support center for 16-Hydroxyroridin L-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a macrocyclic trichothecene (B1219388) mycotoxin. Trichothecenes are known for their potent biological activities, including cytotoxic effects, which makes them of interest in drug development.[1] Maintaining the stability of this compound is crucial to ensure the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the general stability characteristics of trichothecenes like this compound?
Trichothecenes as a class of compounds are known to be remarkably stable under various environmental conditions, including resistance to high temperatures.[2] They are generally insoluble in water but are soluble in a range of organic solvents such as acetone, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). The core structure of trichothecenes contains a 12,13-epoxide ring, which is critical for their cytotoxic activity.[1] Degradation pathways often involve the opening or modification of this epoxide group.
Q3: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a freezer at -20°C. To minimize moisture contamination, the container should be allowed to warm to room temperature before opening. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to protect the compound from moisture and light.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound solutions.
Problem 1: I observe a decrease in the activity of my this compound solution over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent-mediated degradation | Prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO, ethanol). Limit the number of freeze-thaw cycles. | While generally stable, prolonged storage in solution, especially at room temperature, can lead to gradual degradation. Some solvents may be more prone to degradation than others. |
| pH instability | If using aqueous buffers, ensure the pH is neutral. Avoid highly acidic or alkaline conditions. | The stability of the ester linkages in the macrocyclic structure and the epoxide ring can be sensitive to pH, leading to hydrolysis under acidic or basic conditions. |
| Photodegradation | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Exposure to UV or ambient light can provide the energy to initiate degradation reactions. |
Problem 2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of degradation products | Review the storage conditions of your sample (temperature, light exposure, solvent, pH). If degradation is suspected, a forced degradation study can help identify potential degradation products. | Stress conditions can lead to the formation of new chemical entities with different chromatographic retention times. |
| Contamination | Ensure proper cleaning of all labware and use high-purity solvents for sample preparation. | Contaminants from glassware, pipette tips, or solvents can introduce extraneous peaks. |
| Impurity in the original material | Review the certificate of analysis (CoA) for the batch of this compound to check for known impurities. | The starting material may contain minor impurities from the synthesis or purification process. |
Experimental Protocols
To assist in assessing the stability of your this compound samples, a general protocol for a forced degradation study is provided below. This can help in identifying potential degradation pathways and developing a stability-indicating analytical method.
Protocol: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
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This compound
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HPLC-grade methanol, acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC or LC-MS system with a C18 column
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 48 hours in the dark.
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Photodegradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24 hours. A dark control (wrapped in foil) should be run in parallel.
-
-
Sample Analysis:
-
After the specified time, dilute the stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
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Analyze the samples using a suitable HPLC or LC-MS method. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) on a C18 column is a good starting point.
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Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
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Data Presentation:
The results of a forced degradation study can be summarized in a table to compare the extent of degradation under different conditions.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 | 60 | Data to be filled | Data to be filled |
| Thermal (Solution) | 48 | 60 | Data to be filled | Data to be filled |
| Photolytic | 24 | Ambient | Data to be filled | Data to be filled |
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for inconsistent results.
Experimental Workflow for Stability Assessment
References
Validation & Comparative
A Comparative Guide to Validating the Purity of 16-Hydroxyroridin L-2 by qNMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like 16-Hydroxyroridin L-2 is paramount. This macrocyclic trichothecene (B1219388) mycotoxin, a secondary metabolite of fungi, requires precise quantification to ensure the reliability of experimental data and the safety of potential therapeutic applications. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment. This guide provides a comprehensive comparison of qNMR with alternative methods, supported by experimental protocols and data.
qNMR as a Primary Method for Purity Assessment
Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, enabling the direct quantification of a substance without the need for an identical reference standard. The principle of qNMR is based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[1]
Advantages of qNMR:
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No need for analyte-specific reference standards: This is particularly beneficial for novel or rare compounds where a certified standard may not be available.[1]
-
High precision and accuracy: qNMR provides results with low uncertainty.
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Structural confirmation: Besides quantification, the NMR spectrum provides structural information, confirming the identity of the analyte.
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Non-destructive: The sample can be recovered after analysis.
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Detects and quantifies impurities: Both known and unknown impurities can be detected, provided they have a signal in the NMR spectrum.[1]
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity determination depends on various factors, including the properties of the analyte, the required accuracy, and the available instrumentation. Below is a comparison of qNMR with other commonly used techniques for the analysis of mycotoxins like this compound.
| Parameter | qNMR | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Signal intensity proportional to molar concentration.[1] | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[2] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification. | Relative quantification. | Relative quantification (can be absolute with isotopic standards). |
| Selectivity | High, based on distinct NMR signals. | Moderate, can be affected by co-eluting impurities with similar UV spectra. | High, based on mass-to-charge ratio and fragmentation patterns.[2] |
| Sensitivity | Lower compared to LC-MS. | Moderate. | Very high.[2] |
| Precision | High (typically <1% RSD). | Good (typically <2% RSD). | Good (typically <5% RSD). |
| Linearity Range | Wide. | Good, but can be limited by detector saturation. | Wide. |
| Impurity Detection | Can detect and quantify unknown impurities with NMR signals.[1] | Can detect impurities with a chromophore, but quantification requires standards. | Can detect and identify impurities based on mass, but quantification requires standards. |
| Sample Throughput | Lower. | Higher. | Higher. |
| Cost | High initial instrument cost, lower running costs. | Moderate instrument cost. | High instrument cost. |
Table 1: Comparison of qNMR, HPLC-UV, and LC-MS for Purity Determination.
Experimental Protocols
This protocol provides a general procedure for the purity determination of this compound using an internal standard.
Materials:
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This compound sample
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Certified internal standard (e.g., maleic acid, dimethyl sulfone)
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Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
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NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
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Accurately weigh approximately 5-10 mg of the this compound sample into a vial.
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Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
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Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
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Vortex the vial to ensure complete dissolution and homogenization.
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Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
A sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Materials:
-
This compound sample and certified reference standard
-
HPLC grade solvents (e.g., acetonitrile, water)
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HPLC system with a UV detector and a C18 column
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample solution of the this compound to be tested at a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 220 nm).
-
-
Analysis and Calculation:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity by comparing the measured concentration to the expected concentration based on the weighed amount.
-
Visualizing the Workflow and a Potential Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for qNMR and a potential signaling pathway affected by related mycotoxins.
Caption: Workflow for purity determination by qNMR.
Caption: Postulated PI3K/Akt signaling pathway.
Note on the Signaling Pathway: The precise signaling pathway for this compound is not extensively characterized. The provided diagram illustrates a plausible pathway based on the pro-apoptotic effects of a related mycotoxin, Mytoxin B, which has been shown to act via the PI3K/Akt pathway. Further research is needed to confirm if this compound follows the same mechanism.
Conclusion
For the validation of this compound purity, qNMR offers a robust and accurate method that provides direct, absolute quantification without the need for an analyte-specific certified reference standard. While methods like HPLC-UV and LC-MS have their own advantages, particularly in terms of sensitivity and throughput, qNMR's ability to provide a direct measure of purity with high precision makes it an invaluable tool in a research and drug development setting. The choice of method should be guided by the specific requirements of the analysis, but for establishing a definitive purity value, qNMR is a superior technique.
References
Comparative Cytotoxicity of 16-Hydroxyroridin L-2 and Other Trichothecenes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of 16-Hydroxyroridin L-2 and other selected trichothecene (B1219388) mycotoxins. The information presented is based on experimental data from peer-reviewed scientific literature, with a focus on quantitative comparisons and the underlying molecular mechanisms of action.
Overview of Trichothecene Cytotoxicity
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi.[1][2] Their toxicity is primarily attributed to their ability to inhibit protein synthesis by binding to the 60S ribosomal subunit.[2][3] This interaction triggers a cellular stress cascade known as the ribotoxic stress response, which can lead to the activation of mitogen-activated protein kinase (MAPK) signaling pathways and, ultimately, apoptosis (programmed cell death).[1][4][5]
Comparative Cytotoxicity Data (IC50 Values)
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and other trichothecenes against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
Table 1: Comparative Cytotoxicity of Macrocyclic Trichothecenes against Primary Human Soft-Tissue Sarcoma Cells [6][7]
| Compound | IC50 (µM) |
| Verrucarin A | 2.9 x 10⁻¹⁰ |
| Roridin E | 7.6 x 10⁻¹⁰ |
| Mytoxin B | 8.4 x 10⁻¹⁰ |
| Roridin D | 9.5 x 10⁻¹⁰ |
| 14'-Hydroxymytoxin B | 1.3 x 10⁻⁹ |
| Roridin L-2 | 3.0 x 10⁻⁸ |
| This compound | Not Tested |
| 16-Hydroxyroridin E | 4.6 x 10⁻⁸ |
| Trichoverritone | 1.3 x 10⁻⁷ |
Table 2: Comparative Cytotoxicity of Selected Trichothecenes against Human High-Grade Leiomyosarcoma Tumor Cells [6]
| Compound | IC50 (µM) |
| Roridin L-2 | 1.8 x 10⁻⁸ |
| Trichoverritone | 2.6 x 10⁻⁸ |
| 16-Hydroxyroridin E | 8.5 x 10⁻⁸ |
| This compound | Not Tested |
Table 3: Comparative Cytotoxicity of Various Trichothecenes against Different Human Cell Lines [8][9]
| Trichothecene | Cell Line | IC50 (nmol/L) |
| Satratoxin H | Jurkat, U937 | 2.2 |
| Satratoxin G/H | Various | 2.2 - 18.3 |
| T-2 Toxin | Various | 4.4 - 10.8 |
| HT-2 Toxin | Various | 7.5 - 55.8 |
| Nivalenol (NIV) | Various | 300 - 2,600 |
| Deoxynivalenol (B1670258) (DON) | Various | 600 - 4,900 |
Experimental Protocols
The following is a representative, detailed methodology for a cytotoxicity assay commonly used for trichothecenes, based on the WST-1 cell proliferation reagent.
WST-1 Cell Proliferation and Cytotoxicity Assay
Objective: To determine the concentration of a trichothecene that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, CaCo-2, Jurkat)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom sterile microplates
-
Trichothecene stock solutions (in a suitable solvent like DMSO)
-
WST-1 (Water Soluble Tetrazolium-1) reagent
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Trichothecene Treatment:
-
Prepare serial dilutions of the trichothecenes in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various trichothecene dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the trichothecenes).
-
Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C. The incubation time with WST-1 may need to be optimized for each cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each trichothecene concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the trichothecene concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways in Trichothecene-Induced Cytotoxicity
Trichothecenes induce cytotoxicity primarily through the Ribotoxic Stress Response , which subsequently activates downstream signaling cascades leading to apoptosis. The following diagrams illustrate the key pathways involved.
Caption: Overview of the Ribotoxic Stress Response induced by trichothecenes.
The Ribotoxic Stress Response can also lead to Endoplasmic Reticulum (ER) Stress, providing an alternative route to apoptosis.
Caption: ER Stress-mediated apoptosis induced by macrocyclic trichothecenes.
Conclusion
The available data indicates that this compound, along with other roridins, exhibits potent cytotoxic activity against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of the ribotoxic stress response, leading to the activation of MAPK and ER stress signaling pathways, ultimately resulting in apoptosis. The provided experimental protocol for the WST-1 assay offers a reliable method for further comparative studies of these compounds. This information can aid researchers and drug development professionals in the evaluation of trichothecenes as potential anticancer agents.
References
- 1. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trichothecene - Wikipedia [en.wikipedia.org]
- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: 16-Hydroxyroridin L-2 vs. Verrucarin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of two naturally occurring trichothecene (B1219388) mycotoxins, 16-Hydroxyroridin L-2 and Verrucarin A. While both compounds exhibit cytotoxic effects against cancer cells, the extent of current research into their mechanisms of action varies significantly. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known signaling pathways to aid researchers in evaluating these compounds for potential therapeutic development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Verrucarin A, focusing on their cytotoxic potency in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Verrucarin A
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Primary Soft-Tissue Sarcoma | 3.0 x 10⁻² | [1] |
| High-Grade Leiomyosarcoma | 1.8 x 10⁻² | [1] | |
| Verrucarin A | Primary Soft-Tissue Sarcoma | 2.9 x 10⁻⁴ | [1] |
| High-Grade Leiomyosarcoma | Not Reported | ||
| LNCaP (Prostate) | Not specified, but potent | [2] | |
| PC-3 (Prostate) | Not specified, but potent | [2] | |
| MDA-MB-231 (Breast) | Not specified, but potent | [3][4] | |
| T47D (Breast) | Not specified, but potent | [3] | |
| MCF-7 (Breast) | Not specified, but potent | [5] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Performance Analysis
Based on the available data, both this compound and Verrucarin A demonstrate potent cytotoxicity against cancer cells. In a direct comparison using primary soft-tissue sarcoma cells, Verrucarin A exhibited a significantly lower IC50 value than this compound, suggesting greater potency in this specific cell type.
Verrucarin A has been more extensively studied, with numerous reports detailing its pro-apoptotic and cell cycle inhibitory effects across a range of cancer cell lines, including breast, prostate, and pancreatic cancer. In contrast, detailed mechanistic studies on this compound are currently lacking in the scientific literature.
Mechanisms of Action: The Known and the Unknown
Verrucarin A: A Multi-Pronged Attack on Cancer Cells
Verrucarin A induces cancer cell death through a variety of mechanisms, primarily centered on the induction of apoptosis and arrest of the cell cycle.
Apoptosis Induction: Verrucarin A triggers programmed cell death through the intrinsic mitochondrial pathway. This is characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: This oxidative stress is a key initiator of the apoptotic cascade.[3][4][5]
-
Mitochondrial Membrane Depolarization: Leading to the release of pro-apoptotic factors.[3][5]
-
Altered Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][5]
-
Cytochrome c Release: From the mitochondria into the cytosol.[4][5]
-
Caspase Activation: Primarily activation of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.[2][3]
Cell Cycle Arrest: Verrucarin A has been shown to cause cell cycle arrest, primarily at the G2/M phase, in prostate cancer cells.[2] This is associated with the inhibition of key cell cycle regulatory proteins, including:
-
Cyclin D and Cyclin E
-
Cyclin-dependent kinases (cdks) cdk2, cdk4, and cdk6
This compound: An Area for Future Research
Currently, there is a significant lack of published data on the specific molecular mechanisms of this compound in cancer cells. While its cytotoxic activity is established, further research is required to determine if it induces apoptosis and/or cell cycle arrest, and to identify the signaling pathways it may modulate.
Signaling Pathways Modulated by Verrucarin A
Verrucarin A has been shown to interfere with key signaling pathways that are often dysregulated in cancer, leading to decreased cell survival and proliferation.
EGFR/MAPK/Akt Signaling Pathway
In breast cancer cells, Verrucarin A induces ROS-mediated apoptosis by inhibiting the EGFR/MAPK/Akt signaling pathway.[4] This involves the inhibition of phosphorylation of EGFR, Akt, and ERK1/2, alongside the activation of p38 MAPK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verrucarin A, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mycotoxin Immunoassays: A Comparative Guide on the Cross-Reactivity of 16-Hydroxyroridin L-2 and Related Trichothecenes
For researchers, scientists, and drug development professionals, the specificity of mycotoxin immunoassays is paramount for accurate detection and quantification. This guide provides a comparative analysis of the cross-reactivity of macrocyclic trichothecenes, offering insights into the potential behavior of 16-Hydroxyroridin L-2 in such assays. Due to a lack of publicly available immunoassay data for this compound, this guide leverages data from a well-characterized enzyme immunoassay for the structurally similar mycotoxin, Roridin (B1174069) A. The findings presented here are based on an established rabbit polyclonal antibody-based competitive enzyme-linked immunosorbent assay (ELISA).
Understanding Cross-Reactivity in Mycotoxin Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to structurally similar molecules, an event known as cross-reactivity. In the context of mycotoxin analysis, this can lead to an overestimation of the target mycotoxin concentration or the detection of related but distinct compounds. The degree of cross-reactivity is influenced by the structural homology between the target mycotoxin and its analogues.
Macrocyclic trichothecenes, a class of mycotoxins that includes this compound, are characterized by a core sesquiterpenoid structure with a large macrolide ring. Variations in the side chains and functional groups of this core structure determine the specific identity of the mycotoxin and its potential to cross-react with antibodies raised against a different but related trichothecene (B1219388).
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several macrocyclic trichothecenes in a competitive ELISA developed for Roridin A. This data provides a valuable framework for predicting the potential cross-reactivity of this compound, given its structural similarity to the roridin family. The assay's specificity was tested against a panel of both macrocyclic and nonmacrocyclic trichothecenes.
| Mycotoxin | Class | Relative Cross-Reactivity (%) |
| Roridin A | Macrocyclic Trichothecene | 100 |
| Roridin J | Macrocyclic Trichothecene | 41 |
| Verrucarin A | Macrocyclic Trichothecene | 15 |
| Satratoxin H | Macrocyclic Trichothecene | 15 |
| Satratoxin G | Macrocyclic Trichothecene | 7 |
| Diacetylverrucarol | Nonmacrocyclic Trichothecene | 0.15 |
| Verrucarol | Nonmacrocyclic Trichothecene | 0.05 |
| (Data sourced from a competitive ELISA using rabbit antisera against Roridin A)[1] |
The data clearly indicates that the immunoassay is most specific for Roridin A.[1] Significant cross-reactivity is observed with other macrocyclic trichothecenes, including Roridin J, Verrucarin A, and the satratoxins.[1] In contrast, the cross-reactivity with nonmacrocyclic trichothecenes is negligible.[1] This suggests that the antibodies primarily recognize epitopes within the macrocyclic ring structure.
Given that this compound is a hydroxylated derivative of Roridin L-2 (a known precursor to satratoxins), it is plausible that it would exhibit some degree of cross-reactivity in an immunoassay targeting Roridin A or other macrocyclic trichothecenes. The presence of the additional hydroxyl group would likely influence the binding affinity, but without direct experimental data, the exact percentage of cross-reactivity remains speculative.
Experimental Protocols
The data presented is based on a competitive enzyme immunoassay. Below is a detailed methodology representative of such an assay.
Antigen Synthesis and Immunogen Preparation:
-
Hapten Derivatization: Roridin A is derivatized to introduce a reactive carboxyl group, creating Roridin A-hemisuccinate. This is a crucial step to enable conjugation to a carrier protein.
-
Protein Conjugation: The Roridin A-hemisuccinate is covalently linked to a carrier protein, such as human serum albumin (HSA), using a carbodiimide-mediated reaction. This immunogen is then used to immunize rabbits.
Competitive ELISA Protocol:
-
Coating: Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Binding: A mixture of the rabbit anti-Roridin A antiserum and either the mycotoxin standard or the sample extract is added to the wells.
-
Competition: A known amount of a Roridin A-horseradish peroxidase (HRP) enzyme conjugate is added. The free mycotoxin in the sample or standard competes with the enzyme-labeled mycotoxin for binding to the limited number of primary antibody sites.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the principles of cross-reactivity, the following diagrams are provided.
References
Confirming the Structure of 16-Hydroxyroridin L-2: A 2D NMR-Based Comparison Guide
For researchers and professionals in drug development, the precise structural elucidation of complex natural products is a critical step. 16-Hydroxyroridin L-2, a member of the trichothecene (B1219388) mycotoxin family, possesses a complex scaffold that demands robust analytical techniques for unambiguous characterization.[1][2][3] This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical methods, presenting the experimental framework necessary for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure.[1] While one-dimensional (1D) NMR is a fundamental tool, complex molecules like this compound often produce overcrowded 1D spectra. Two-dimensional (2D) NMR resolves this issue by spreading the signals across two frequency axes, revealing correlations between different nuclei and enabling the piecing together of the molecular puzzle.[4][5][6]
Unraveling Connectivity: The Power of 2D NMR
Several 2D NMR experiments are essential for determining the complete chemical structure and stereochemistry of organic molecules.[7][8] For this compound, a combination of the following experiments provides a comprehensive dataset for structural assignment.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH).[5][9] This allows for the tracing of proton-proton spin systems within the molecule, helping to define individual fragments of the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the carbon atoms to which they are directly attached (1JCH).[5][10] It is highly sensitive and allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (2JCH, 3JCH).[7][10] HMBC is crucial for connecting the molecular fragments identified by COSY and for identifying the positions of quaternary (non-protonated) carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity. This is vital for determining the relative stereochemistry of the molecule.[11]
The logical workflow for utilizing these 2D NMR techniques to elucidate the structure of a complex molecule like this compound is illustrated below.
Comparison with Alternative Analytical Techniques
While 2D NMR is a cornerstone of structural elucidation, other techniques provide complementary or, in some cases, definitive information.[12] The choice of method often depends on the sample's nature and the specific information required.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (H-H, C-H), relative stereochemistry, and solution-state conformation.[13] | Non-destructive, provides unambiguous structural information in solution, applicable to a wide range of molecules.[1] | Lower sensitivity compared to MS, requires larger sample amounts (mg scale), and can be time-consuming to analyze.[1] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Resolution MS), fragmentation patterns.[14] | High sensitivity (µg to ng scale), provides rapid determination of molecular formula. | Provides limited information on connectivity and no stereochemical details; fragmentation can be complex to interpret. |
| X-ray Crystallography | Absolute 3D structure, including bond lengths, bond angles, and absolute stereochemistry.[15] | Provides the definitive, "gold standard" structure of a molecule in the solid state.[3] | Requires a suitable single crystal, which can be challenging or impossible to grow; the solid-state structure may differ from the solution conformation.[15] |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, C=C). | Fast, simple, and requires minimal sample preparation. | Provides very limited information on the overall carbon skeleton and no stereochemical details.[12] |
The complementary nature of these techniques in building a complete molecular structure is visualized below.
Experimental Protocols for 2D NMR Analysis
A standardized protocol ensures the acquisition of high-quality data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
-
1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum, often using DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
gCOSY (gradient-selected COSY): Acquire a standard gCOSY experiment to establish ¹H-¹H correlations. Key parameters include spectral widths in both dimensions to cover all proton signals and a sufficient number of increments in the indirect dimension for adequate resolution.
-
gHSQC (gradient-selected HSQC): Acquire a gHSQC experiment to determine one-bond ¹H-¹³C correlations. The spectral width in the ¹³C dimension should encompass all carbon signals. This experiment is typically very sensitive.
-
gHMBC (gradient-selected HMBC): Acquire a gHMBC experiment to determine long-range ¹H-¹³C correlations. The long-range coupling delay (typically optimized for nJCH = 8-10 Hz) is a critical parameter. Acquiring multiple HMBC spectra with different delays can sometimes be beneficial.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra by picking cross-peaks and correlating the signals to build up the molecular structure, starting with known fragments and using HMBC to connect them.
-
Predicted 2D NMR Data for this compound
Based on the known structure of this compound (C₂₉H₃₈O₁₀), the following table summarizes some of the key, expected 2D NMR correlations that would be used to confirm its structure.[16] The numbering scheme is based on the parent trichothecene scaffold.
| Proton (¹H) | Key COSY Correlations (Correlates with) | Key HMBC Correlations (Correlates with Carbons) |
| H-2 | H-3 | C-3, C-4, C-11, C-12 |
| H-3 | H-2, H-4 | C-2, C-4, C-5, C-11 |
| H-4 | H-3 | C-3, C-5, C-6, C-11 |
| H-7 | H-8 | C-6, C-8, C-9, C-14 |
| H-10 | H-11 | C-8, C-9, C-11, C-14 |
| H-11 | H-10 | C-2, C-3, C-4, C-10, C-12 |
| H-13 (CH₂) | H-13 | C-12 (spiro-carbon) |
| H-15 (CH₂) | - | C-4, C-5, C-6 |
| H-16 (CH₂) | - | C-9 |
| Dienoate H's | Protons on adjacent carbons of the dienoate chain | Carbons within the dienoate chain, C-11 (ester linkage) |
Note: This table presents a simplified, representative set of expected correlations. A full analysis would involve assigning every proton and carbon signal.
Conclusion
For confirming the intricate structure of natural products like this compound, 2D NMR spectroscopy is an indispensable tool.[4][11][14] The combination of COSY, HSQC, and HMBC experiments provides a detailed roadmap of the molecule's covalent framework, while techniques like NOESY can elucidate its three-dimensional arrangement. While other methods such as mass spectrometry and X-ray crystallography offer valuable, often complementary, information, 2D NMR provides an unparalleled level of structural detail in the solution state, which is often more relevant to biological activity. The systematic application of the protocols and interpretive strategies outlined in this guide enables researchers to confidently confirm the structures of complex molecules, a foundational step in the journey of drug discovery and development.
References
- 1. Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins [mdpi.com]
- 2. 16-hydroxyroridin E | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. dl.iranchembook.ir [dl.iranchembook.ir]
- 14. Isolation and structural elucidation of eight new related analogues of the mycotoxin (-)-botryodiplodin from Penicillium coalescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C29H38O10 | CID 173003130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 16-Hydroxyroridin L-2 Cytotoxicity Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 16-Hydroxyroridin L-2, a trichothecene (B1219388) mycotoxin, across different cell lines. Due to the limited availability of direct IC50 values for this compound, this document presents data for the closely related compound, Roridin L-2, to offer insights into its potential anticancer activity. The information herein is intended to support research and drug development efforts in oncology.
Data Summary
The cytotoxic potential of Roridin L-2 has been evaluated in sarcoma cell lines, demonstrating significant growth inhibitory effects at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | IC50 (µM) |
| High-Grade Leiomyosarcoma | 1.8 x 10⁻⁸ |
| Primary Soft-Tissue Sarcoma | 3.0 x 10⁻⁸ |
Note: The data presented is for Roridin L-2, a structurally similar compound to this compound.[1]
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a cytotoxic compound. A common method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for IC50 Determination
This protocol outlines a standard procedure for assessing cell viability and calculating the IC50 value of a test compound.
-
Cell Seeding:
-
Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density.
-
The plates are incubated to allow for cell attachment and growth.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are made to create a range of concentrations.
-
The culture medium is replaced with fresh medium containing the different concentrations of the test compound. Control wells with vehicle (DMSO) only are also included.
-
-
Incubation:
-
The treated plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Following the treatment period, an MTT solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated for each concentration relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the IC50 value of a compound using a cell-based assay.
References
A Comparative Analysis of Roridin L-2 and Structurally Related Trichothecenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of Roridin (B1174069) L-2, a macrocyclic trichothecene (B1219388) mycotoxin, and its structurally related natural analogs. While the direct synthesis of Roridin L-2 derivatives is not extensively documented in publicly available literature, a comparative study with other naturally occurring trichothecenes offers valuable insights into the structure-activity relationships that govern their biological effects. This analysis focuses on cytotoxicity and neurotoxicity, drawing upon available experimental data.
Introduction to Roridin L-2 and Related Mycotoxins
Roridin L-2 is a mycotoxin produced by various fungi, including species like Stachybotrys chartarum, commonly known as black mold.[1][2] It belongs to the macrocyclic trichothecene class, characterized by a common tricyclic core.[3] Structurally, Roridin L-2 is a biosynthetic precursor to the potent mycotoxin Satratoxin G.[2][4][5] A key structural difference is that Satratoxin G possesses an intact macrocyclic ester ring linking carbons C-4 to C-15, whereas Roridin L-2 has an extended carbon chain at C-4 but lacks the C-15 linkage.[4] This structural distinction is believed to significantly impact its biological activity. It is also suggested that Roridin L-2 may be formed from the cleavage of the macrocyclic ring of Roridin E.[3][6]
Trichothecenes, as a group, are known to inhibit protein synthesis by binding to ribosomes, which subsequently disrupts DNA and RNA synthesis.[1] This mechanism of action makes them potent toxins affecting rapidly proliferating cells.[1] However, the toxicity varies significantly between different members of this family.
Comparative Cytotoxicity
Experimental data consistently demonstrates that Roridin L-2 exhibits significantly lower cytotoxicity compared to its macrocyclic counterparts like Satratoxin G and other roridins and verrucarins.
Table 1: Comparative in vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Roridin L-2 | PC-12 (neuronal) | Viability Assay | > 1000 ng/mL | [4][5] |
| Satratoxin G | PC-12 (neuronal) | Viability Assay | 10-25 ng/mL | [4][5] |
| Roridin L-2 | Primary soft-tissue sarcoma | Growth Inhibition | 3.0 x 10⁻⁸ µM | [7] |
| Roridin L-2 | High-grade leiomyosarcoma | Cytotoxic Activity | 1.8 x 10⁻⁸ µM | [7] |
| Mytoxin B | Primary soft-tissue sarcoma | Growth Inhibition | 8.4 x 10⁻¹⁰ µM | [7] |
| Roridin E | Primary soft-tissue sarcoma | Growth Inhibition | 7.6 x 10⁻¹⁰ µM | [7] |
| Verrucarin A | Primary soft-tissue sarcoma | Growth Inhibition | 2.9 x 10⁻¹⁰ µM | [7] |
| Roridin D | Primary soft-tissue sarcoma | Growth Inhibition | 9.5 x 10⁻¹⁰ µM | [7] |
As indicated in the table, Roridin L-2's cytotoxicity in neuronal cells is negligible at concentrations where Satratoxin G is highly toxic.[4][5] While it does show some cytotoxic activity against certain cancer cell lines, its potency is considerably lower than other tested trichothecenes like Mytoxin B, Roridin E, and Verrucarin A.[7] This substantial difference in bioactivity is largely attributed to the absence of the macrocyclic ring in Roridin L-2, a feature that appears crucial for potent toxicity.[3]
Comparative Neurotoxicity
In vivo studies further underscore the low neurotoxic potential of Roridin L-2 when compared to Satratoxin G.
Table 2: Comparative in vivo Neurotoxicity in Mice
| Compound | Dose | Route of Administration | Observed Effects | Reference |
| Roridin L-2 | 100 µg/kg bw | Intranasal | No observed toxicity | [4][5] |
| Satratoxin G | 100 µg/kg bw | Intranasal | Marked olfactory sensory neuron apoptosis and atrophy of the olfactory epithelium | [4][5] |
These findings suggest that the intact macrocyclic structure of Satratoxin G is a key determinant of its neurotoxic effects in vivo.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for toxic trichothecenes is the inhibition of protein synthesis via ribosome binding. More potent trichothecenes like Satratoxin G have been shown to induce apoptosis.[4][5] In PC-12 neuronal cells, Satratoxin G induces apoptosis, an effect not observed with Roridin L-2 even at much higher concentrations.[4][5] The induction of apoptosis by Satratoxin G is associated with DNA fragmentation.[4][5]
Recent studies on other macrocyclic trichothecenes like Roridin E and Satratoxin H have implicated the endoplasmic reticulum (ER) stress-dependent apoptotic pathway.[8] These compounds were found to increase the expression of ER stress biomarkers and activate the unfolded protein response (UPR) signaling pathways.[8]
Below is a generalized diagram illustrating the proposed apoptotic pathway induced by potent macrocyclic trichothecenes, a pathway not significantly activated by Roridin L-2.
Figure 1. Simplified signaling pathway comparison.
Experimental Protocols
The following are summaries of the methodologies used in the cited comparative studies.
In Vitro Cytotoxicity Assay (PC-12 Cells) [4][5]
-
Cell Line: PC-12 neuronal cells.
-
Treatment: Cells were treated with varying concentrations of purified Satratoxin G (10-25 ng/mL) and Roridin L-2 (up to 1000 ng/mL) for 48 hours.
-
Viability Assessment: Cell viability was assessed to determine the cytotoxic effects.
-
Apoptosis Detection: Apoptosis was measured using flow cytometry and confirmed by observing DNA fragmentation through agarose (B213101) gel electrophoresis.
In Vivo Neurotoxicity Study (Mice) [4][5]
-
Animal Model: Female B6C3F1 mice.
-
Administration: A single intranasal dose of Satratoxin G (100 µg/kg body weight) or an equivalent dose of Roridin L-2 was administered.
-
Endpoint: The primary endpoints were apoptosis of olfactory sensory neurons (OSN) and atrophy of the olfactory epithelium, which were assessed following the exposure.
Growth Inhibition Assay (Sarcoma Cells) [7]
-
Cell Lines: Primary soft-tissue sarcoma cells and high-grade leiomyosarcoma tumor cells.
-
Method: A novel technique was employed using tumor and non-tumor tissues obtained from surgical resections of cancer patients to generate primary cell cultures.
-
Treatment: Cells were exposed to various trichothecenes, including Roridin L-2, Mytoxin B, Roridin E, Verrucarin A, and Roridin D.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was determined to quantify the growth-inhibitory activity of each compound.
The workflow for the purification and comparative toxicity analysis of Roridin L-2 and Satratoxin G is outlined below.
Figure 2. Experimental workflow for comparative analysis.
Conclusion
The comparative analysis of Roridin L-2 with its structurally related macrocyclic trichothecenes, particularly Satratoxin G, reveals a clear and significant structure-activity relationship. The absence of the macrocyclic ring in Roridin L-2 drastically reduces its cytotoxic and neurotoxic potential. While Roridin L-2 is often found alongside more toxic trichothecenes in contaminated environments, its direct toxicity appears to be low.[2] This underscores the importance of the complete macrocyclic structure for the potent biological activities exhibited by many members of the roridin and satratoxin families of mycotoxins. For drug development professionals, this highlights that the macrocyclic scaffold is a critical pharmacophore, and modifications that open this ring are likely to lead to a significant loss of activity. Future research could explore whether specific, targeted modifications to the Roridin L-2 structure could selectively introduce desired biological activities without the broad-spectrum toxicity of its macrocyclic relatives.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Roridin L2 - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Inflammatory Properties of 16-Hydroxyroridin L-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inflammatory properties of 16-Hydroxyroridin L-2, a member of the trichothecene (B1219388) mycotoxin family. Contrary to initial hypotheses of anti-inflammatory action, existing literature on related compounds suggests that trichothecenes are potent inducers of the inflammatory response. This document outlines the experimental data and protocols necessary to characterize the effects of this compound in comparison to established anti-inflammatory agents.
Comparative Analysis of Inflammatory and Anti-inflammatory Compounds
The following table summarizes the expected inflammatory effects of this compound, based on data from related trichothecenes, and contrasts them with the known anti-inflammatory activities of Diclofenac (a nonsteroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid).
| Compound | Class | Primary Mechanism of Action | Effect on Inflammatory Mediators |
| This compound | Trichothecene Mycotoxin | Inhibition of protein synthesis; potential activation of MAPK and NF-κB signaling pathways. | Expected to increase pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other inflammatory markers. |
| Diclofenac | NSAID | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). | Decreases the synthesis of prostaglandins, which are key mediators of inflammation. |
| Dexamethasone | Corticosteroid | Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the induction of anti-inflammatory genes. | Decreases the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules. |
Experimental Protocols for Validation
To thoroughly assess the inflammatory properties of this compound, a combination of in vitro and in vivo assays is recommended.
In Vitro Assays
1. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages).
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
2. Measurement of Pro-inflammatory Cytokines (e.g., ELISA)
-
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages in response to this compound.
-
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with or without a priming agent like lipopolysaccharide (LPS), depending on the specific pathway being investigated.
-
Treat the cells with non-cytotoxic concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
3. Western Blot Analysis for Signaling Pathway Activation
-
Objective: To investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK.
-
Methodology:
-
Treat RAW 264.7 cells with this compound for various time points.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the pro- or anti-inflammatory effects of this compound in an acute inflammation model.
-
Methodology:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer this compound, a vehicle control, or a positive control (e.g., Diclofenac) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition or induction compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by trichothecenes and a general workflow for evaluating the inflammatory properties of this compound.
Caption: Key Inflammatory Signaling Pathways.
Caption: Experimental Workflow for Validation.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 16-Hydroxyroridin L-2
This document provides crucial safety protocols and logistical plans for the handling and disposal of 16-Hydroxyroridin L-2, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of compounds like this compound, a comprehensive approach to personal protection is mandatory. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][2] The following table summarizes the required PPE.
| PPE Category | Specifications |
| Hand Protection | Use gloves specifically designed for handling cytotoxic drugs.[3] These should be powder-free and made of materials like nitrile or neoprene that have been tested for resistance to chemotherapy drugs.[1][2] Always wear two pairs of gloves and change them regularly, or immediately if contaminated. |
| Body Protection | Wear a disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[4] Gowns should be changed at the end of a procedure or immediately in the event of a spill or contamination.[4] |
| Eye & Face Protection | Full-face protection is required if there is a risk of splashing. A full face shield is preferred; however, if goggles are used, they must be worn with a fluid-resistant surgical mask.[4] |
| Respiratory Protection | A fit-tested N95 or N100 respirator is necessary when there is a risk of generating airborne powder or aerosols.[4] Respiratory protection should be used as part of a comprehensive respiratory protection program.[4] |
| Foot Protection | Shoe covers should be worn to prevent the spread of contamination. |
Operational Plan: Handling and Preparation
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[2]
-
Gather Materials: Before starting, ensure all necessary supplies, including PPE, handling equipment, and waste disposal containers, are within the designated area.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling:
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work environment.
-
Avoid Aerosolization: When handling the compound, take care to avoid generating dust or aerosols. If handling a powder, this may involve careful weighing and reconstitution within the containment of a BSC.
-
Labeling: Clearly label all containers with the compound name and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Decontamination: Decontaminate all surfaces in the handling area after work is complete using an appropriate cleaning solution, such as a detergent solution.[3] All cleaning materials must also be disposed of as cytotoxic waste.[3]
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before addressing the spill.[3]
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[3]
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards. Place all contaminated materials into the designated cytotoxic waste container.[3]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.[3]
-
Reporting: Report the spill to the appropriate safety officer and complete any necessary documentation.[3]
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
